Icl-sirt078
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H26N4O2S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-[(2-methoxynaphthalen-1-yl)methyl]-7-(pyridin-3-ylmethylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3 |
InChI Key |
UEJBOCXPGHSONP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3C=NC4=C(C3=O)C5=C(S4)CC(CC5)NCC6=CN=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
ICL-SIRT078: A Deep Dive into its Mechanism of Action as a Selective SIRT2 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of ICL-SIRT078, a potent and selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2). Developed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound is a thienopyrimidinone-based compound that selectively inhibits the NAD+-dependent deacetylase activity of SIRT2.[1][2] Its mechanism of action is substrate-competitive, meaning it directly competes with the natural substrates of SIRT2 for binding to the enzyme's active site.[2][3] This inhibition leads to the hyperacetylation of SIRT2 substrates, most notably α-tubulin, a key component of the cytoskeleton.[2] The modulation of α-tubulin acetylation has significant implications for cellular processes such as cell proliferation and microtubule stability, making this compound a valuable tool for studying the biological roles of SIRT2 and a potential therapeutic agent in oncology and neurodegenerative diseases.
A co-crystal structure of a close analog of this compound bound to SIRT2 has revealed that this class of inhibitors induces the formation of a previously identified selectivity pocket, though it binds in an inverted fashion compared to what was initially predicted. This structural insight is crucial for understanding the high selectivity of this compound for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value | Reference |
| Fluorogenic Peptide Assay | IC50 | 1.45 µM | |
| Enzyme-Coupled SIRT-Glo Assay | IC50 | 0.17 µM | |
| Tubulin-K40 Peptide Competitive Assay | Ki | 0.62 ± 0.15 µM |
| Sirtuin Isoform | Selectivity over SIRT2 | Reference |
| SIRT1 | >50-fold | |
| SIRT3 | >50-fold | |
| SIRT5 | >50-fold |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
Biochemical Assays for SIRT2 Inhibition
1. Fluorogenic SIRT2 Assay:
-
Principle: This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT2. Upon deacetylation, a developing reagent cleaves the peptide, releasing a fluorescent molecule.
-
Protocol:
-
Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetyl-lysine coupled to 7-amino-4-methylcoumarin [AMC]) and NAD+ in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound is added at various concentrations.
-
The reaction is incubated at 37°C for a specified time (e.g., 1 hour).
-
A developing solution containing a protease (e.g., trypsin) and a SIRT inhibitor (to stop the reaction) is added.
-
Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. SIRT-Glo™ Luminescent Assay:
-
Principle: This is a homogeneous, luminescent assay that measures the amount of deacetylated substrate produced by SIRT2. The deacetylated substrate is cleaved by a developer enzyme to release a substrate for luciferase, generating a luminescent signal.
-
Protocol:
-
Purified SIRT2 enzyme is mixed with an acetylated luminogenic peptide substrate and NAD+ in a buffer.
-
This compound is added in a dose-response range.
-
The reaction is incubated at room temperature for a defined period (e.g., 30-60 minutes).
-
The SIRT-Glo™ Reagent, containing a developer enzyme and luciferase, is added to the reaction.
-
After a short incubation (e.g., 15 minutes) to stabilize the luminescent signal, luminescence is measured using a luminometer.
-
IC50 values are determined from the dose-response curves.
-
Cell-Based Assays
1. MCF-7 Cell Proliferation and α-tubulin Acetylation Assay:
-
Cell Culture: Human breast cancer cell line MCF-7 is maintained in appropriate culture medium (e.g., DMEM with 10% FBS).
-
Protocol:
-
MCF-7 cells are seeded in multi-well plates.
-
After allowing the cells to adhere, they are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
For proliferation analysis, cells are incubated for a longer period (e.g., 72 hours), and cell viability is assessed using methods like the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
For α-tubulin acetylation analysis, cells are treated for a shorter duration (e.g., 24 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control), followed by incubation with appropriate secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system, and the relative levels of acetylated α-tubulin are quantified.
-
2. Neuroprotection Assay in a Parkinson's Disease Model:
-
Cell Model: A rat dopaminergic neuronal cell line (e.g., N27) is used.
-
Protocol:
-
N27 cells are cultured in appropriate medium.
-
To induce a Parkinson's-like pathology, cells are treated with a proteasome inhibitor such as lactacystin.
-
Cells are co-treated with various concentrations of this compound or a vehicle control.
-
After a defined incubation period (e.g., 24-48 hours), cell viability is assessed using a suitable method (e.g., MTT assay, LDH release assay, or counting of viable cells).
-
The neuroprotective effect of this compound is determined by the percentage of viable cells in the presence of lactacystin and the inhibitor, compared to cells treated with lactacystin alone.
-
X-ray Crystallography for Structural Analysis
-
Principle: To understand the molecular basis of inhibition, the three-dimensional structure of SIRT2 in complex with an inhibitor is determined.
-
Methodology (based on the study of a close analog):
-
Protein Expression and Purification: The catalytic domain of human SIRT2 is expressed in E. coli and purified using chromatography techniques (e.g., affinity and size-exclusion chromatography).
-
Crystallization: The purified SIRT2 is mixed with the inhibitor (e.g., compound 29c, a close analog of this compound) and subjected to crystallization screening using vapor diffusion methods.
-
Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.
-
Structure Determination and Refinement: The crystal structure is solved using molecular replacement and refined to produce a high-resolution model of the protein-inhibitor complex. This model reveals the specific amino acid residues involved in binding and the overall conformation of the inhibitor in the active site.
-
This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by robust data and detailed methodologies. The information presented herein is intended to facilitate further research into the therapeutic potential of selective SIRT2 inhibition.
References
- 1. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. (2015) | Paolo Di Fruscia | 70 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
ICL-SIRT078: A Selective SIRT2 Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family.[1] Sirtuins are implicated in a wide array of physiological and pathological processes, including gene expression, metabolic regulation, and neurodegeneration, making them attractive targets for therapeutic intervention.[2][3] this compound, a thienopyrimidinone-based compound, has emerged as a critical chemical probe for elucidating the specific roles of SIRT2 and as a promising scaffold for the development of novel therapeutics, particularly in the context of neurodegenerative diseases and cancer.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization and use in cell-based assays.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Description |
| Chemical Name | 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | IUPAC name of the compound. |
| CAS Number | 1060430-64-9 | Chemical Abstracts Service registry number. |
| Molecular Formula | C28H26N4O2S | The elemental composition of the molecule. |
| Molecular Weight | 482.60 g/mol | The mass of one mole of the compound. |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Assay Conditions |
| Ki (SIRT2) | 0.62 ± 0.15 µM | Substrate-competitive inhibition. |
| IC50 (SIRT2) | 1.45 µM | Fluorogenic peptide substrate derived from p53. |
| Selectivity | >50-fold vs. SIRT1, SIRT3, SIRT5 | Determined by comparing IC50 values. |
Table 2: In Vitro Inhibitory Activity of this compound
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by selectively inhibiting the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, thereby modulating downstream signaling pathways.
α-Tubulin Acetylation
One of the most well-established substrates of SIRT2 is α-tubulin. SIRT2-mediated deacetylation of α-tubulin is associated with microtubule dynamics and stability. Inhibition of SIRT2 by this compound results in the accumulation of acetylated α-tubulin, a marker of microtubule stabilization. This effect has been observed in various cell lines, including the MCF-7 breast cancer cell line.
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation.
c-Myc Oncoprotein Degradation
SIRT2 has been implicated in the regulation of the oncoprotein c-Myc. Inhibition of SIRT2 has been shown to promote the ubiquitination and subsequent proteasomal degradation of c-Myc. This provides a potential mechanism for the anti-proliferative effects of SIRT2 inhibitors in cancer cells. While not directly demonstrated for this compound in the initial studies, this pathway is a key area of investigation for selective SIRT2 inhibitors.
Caption: SIRT2 inhibition by this compound can lead to c-Myc degradation.
Regulation of Sterol Biosynthesis
Recent studies have revealed a role for SIRT2 in the regulation of cellular metabolism, including sterol biosynthesis. SIRT2 inhibition has been shown to decrease the nuclear trafficking of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor for cholesterol synthesis genes. This effect is thought to contribute to the neuroprotective properties of SIRT2 inhibitors in models of Huntington's disease.
Caption: this compound-mediated SIRT2 inhibition reduces SREBP-2 nuclear translocation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
SIRT2 Inhibition Assay (IC50 Determination)
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from p53 sequence)
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well (except for the blank).
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound against SIRT2.
Western Blot for α-Tubulin Acetylation
This protocol details the procedure for assessing the effect of this compound on the acetylation of α-tubulin in a cellular context.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
Neuroprotection Assay in a Parkinson's Disease Model
This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound in a lactacystin-induced model of Parkinsonian neuronal cell death.
Materials:
-
N27 rat dopaminergic neuronal cell line
-
Culture medium
-
Lactacystin (proteasome inhibitor)
-
This compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
96-well culture plates
-
Plate reader
Procedure:
-
Seed N27 cells in 96-well plates and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Induce neuronal cell death by adding a toxic concentration of lactacystin to the wells (except for the untreated control).
-
Co-incubate the cells with lactacystin and this compound for a specified duration (e.g., 24-48 hours).
-
Assess cell viability using a standard assay such as MTT.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the concentration-dependent neuroprotective effect of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
ICL-SIRT078: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICL-SIRT078 is a potent and selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. Emerging preclinical evidence highlights the neuroprotective potential of this compound, primarily demonstrated in a cellular model of Parkinson's disease. This technical guide provides a comprehensive overview of the core findings related to this compound's neuroprotective properties, including its mechanism of action, available quantitative data, and detailed experimental protocols for key cited experiments. The guide also features visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Introduction
Sirtuins are a class of proteins that play crucial roles in cellular regulation, including stress resistance, metabolism, and aging.[1] In the context of neurodegenerative diseases, the modulation of sirtuin activity has emerged as a promising therapeutic strategy.[1] Specifically, the inhibition of Sirtuin 2 (SIRT2) has been shown to confer neuroprotection in various models of neurodegeneration.[2]
This compound has been identified as a highly selective inhibitor of SIRT2.[3] This guide focuses on the neuroprotective properties of this compound, with a particular emphasis on the available preclinical data in a Parkinson's disease model.
Core Data on this compound
Biochemical and Cellular Activity
Quantitative data on the inhibitory activity and cellular effects of this compound are summarized in the table below.
| Parameter | Value | Cell Line/System | Reference |
| SIRT2 IC50 | 1.45 µM | Biochemical Assay | [2] |
| SIRT1, SIRT3, SIRT5 Selectivity | >50-fold vs SIRT2 | Biochemical Assays | |
| Cellular Target Engagement | Increased α-tubulin acetylation | MCF-7 breast cancer cells | |
| Neuroprotection | Increased neuronal survival | Lactacystin-induced Parkinson's disease model (N27 cells) |
Neuroprotection in a Parkinson's Disease Model
The primary evidence for the neuroprotective effects of this compound comes from a study utilizing a lactacystin-induced model of Parkinson's disease in the N27 rat dopaminergic neural cell line. Lactacystin is a proteasome inhibitor that induces cell death, mimicking some aspects of the pathology observed in Parkinson's disease. Treatment with this compound was shown to significantly enhance the survival of these neuronal cells.
Mechanism of Action: SIRT2 Inhibition and Neuroprotection
The neuroprotective effects of this compound are attributed to its inhibition of SIRT2. SIRT2 is a predominantly cytoplasmic deacetylase with several substrates, including α-tubulin.
Signaling Pathway
The proposed mechanism of action for this compound's neuroprotective effect is centered on the modulation of microtubule stability through the acetylation of α-tubulin.
Figure 1: Proposed mechanism of this compound neuroprotection.
By inhibiting SIRT2, this compound prevents the deacetylation of α-tubulin. Increased levels of acetylated α-tubulin are associated with more stable microtubules. Enhanced microtubule stability is crucial for maintaining proper axonal transport and overall neuronal health, which in turn contributes to neuronal survival and neuroprotection.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective properties.
Lactacystin-Induced Parkinson's Disease Cell Model
This protocol describes the induction of a Parkinson's-like phenotype in N27 dopaminergic cells.
Figure 2: Experimental workflow for the lactacystin-induced PD model.
-
Cell Culture: N27 rat dopaminergic neural cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded into 96-well plates for viability assays or larger culture dishes for protein analysis.
-
Treatment:
-
Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
Lactacystin is then added to the culture medium at a final concentration known to induce apoptosis (e.g., 10 µM) and incubated for 24 to 48 hours.
-
-
Endpoint Analysis: Following treatment, cells are processed for downstream analyses as described below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Incubation: After the lactacystin and this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot for α-Tubulin Acetylation
This technique is used to quantify the levels of acetylated α-tubulin, a biomarker for SIRT2 inhibition.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and deacetylase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
A primary antibody against total α-tubulin or a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the level of acetylated α-tublin is normalized to the loading control.
This compound in Other Neurodegenerative Diseases
Currently, there is a lack of publicly available data on the neuroprotective effects of this compound in cellular or animal models of other major neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). Further research is warranted to explore the therapeutic potential of this SIRT2 inhibitor in these conditions.
Conclusion
This compound is a selective SIRT2 inhibitor with demonstrated neuroprotective properties in a cellular model of Parkinson's disease. Its mechanism of action is linked to the modulation of microtubule stability through the hyperacetylation of α-tubulin. While these initial findings are promising, further investigation is required to validate its efficacy in in vivo models of Parkinson's disease and to explore its potential therapeutic utility in other neurodegenerative disorders. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other SIRT2 inhibitors for the treatment of neurodegenerative diseases.
References
ICL-SIRT078: A Potential Neuroprotective Agent in Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Emerging research has identified Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, as a potential therapeutic target for PD. Inhibition of SIRT2 has been shown to confer neuroprotection in various preclinical models. This technical guide focuses on ICL-SIRT078, a selective SIRT2 inhibitor, and its potential role in Parkinson's disease research. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the relevant signaling pathways.
Introduction to SIRT2 Inhibition in Parkinson's Disease
Sirtuins are a family of seven NAD+-dependent protein deacetylases (SIRT1-7) that play crucial roles in cellular processes, including aging, metabolism, and stress responses. While SIRT1 activation is often considered neuroprotective, studies have indicated that inhibition of SIRT2 may be beneficial in the context of Parkinson's disease.[1][2] The neuroprotective effects of SIRT2 inhibition are thought to be mediated through two primary mechanisms: the modulation of α-synuclein aggregation and the stabilization of microtubule dynamics.[3][4]
α-Synuclein, a protein central to PD pathology, is known to be acetylated at lysines 6 and 10.[5] SIRT2 can deacetylate α-synuclein, and this deacetylation is believed to promote its aggregation into toxic oligomers and fibrils, which are hallmarks of PD. By inhibiting SIRT2, the acetylated form of α-synuclein is maintained, which appears to be less prone to aggregation and toxicity.
Furthermore, SIRT2 is a major α-tubulin deacetylase in the brain. The acetylation of α-tubulin is critical for the stability and function of microtubules, which are essential for axonal transport and neuronal integrity. In PD models, oxidative stress can lead to decreased SIRT2 activity, resulting in increased tubulin acetylation and altered microtubule dynamics. However, in the context of α-synuclein toxicity, inhibiting SIRT2 and thereby increasing α-tubulin acetylation is proposed to be protective by facilitating the clearance of misfolded proteins and improving microtubule-dependent transport.
This compound: A Selective SIRT2 Inhibitor
This compound is a potent and selective inhibitor of SIRT2. Its potential as a neuroprotective agent in Parkinson's disease has been demonstrated in in vitro models.
Quantitative Data
The following table summarizes the key quantitative data available for this compound and other relevant SIRT2 inhibitors.
| Compound | Target | IC50 (μM) | Cell Model | Key Finding | Reference |
| This compound | SIRT2 | 1.45 | Lactacystin-induced N27 rat dopaminergic neurons | Neuroprotective | |
| AGK2 | SIRT2 | 3.5 | - | Effective and selective SIRT2 inhibitor | |
| AK-7 | SIRT2 | - | In vitro and in vivo PD models | Ameliorates α-synuclein toxicity and reduces dopaminergic neuron loss |
Experimental Protocols
This section outlines the detailed methodologies for key experiments involving the evaluation of SIRT2 inhibitors in a Parkinson's disease model, based on the study of Di Fruscia et al. (2015) and related literature.
In Vitro Model of Parkinson's Disease: Lactacystin-Induced Neurotoxicity in N27 Cells
This protocol describes the induction of a Parkinson's-like cellular phenotype using the proteasome inhibitor lactacystin in the N27 rat dopaminergic neural cell line.
-
Cell Culture:
-
N27 rat dopaminergic cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Lactacystin Treatment:
-
To induce neurotoxicity, N27 cells are treated with a final concentration of 10 µM lactacystin. Lactacystin is a specific inhibitor of the 20S proteasome, and its application mimics the proteasomal dysfunction observed in Parkinson's disease.
-
-
This compound Treatment:
-
This compound is dissolved in DMSO to create a stock solution.
-
Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before the addition of lactacystin. A vehicle control (DMSO) is run in parallel.
-
-
Assessment of Neuroprotection (Cell Viability Assay):
-
Cell viability is measured 24-48 hours after lactacystin treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.
-
The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies membrane damage by measuring the release of LDH into the culture medium.
-
An increase in cell viability in the this compound-treated group compared to the lactacystin-only group indicates a neuroprotective effect.
-
On-Target Effect: Western Blot for Acetylated α-Tubulin
This protocol is used to determine if the neuroprotective effects of this compound are associated with its intended on-target activity of inhibiting SIRT2's deacetylase function.
-
Protein Extraction:
-
Following treatment with this compound and/or lactacystin, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The ratio of acetylated α-tubulin to total α-tubulin is quantified using densitometry software. An increase in this ratio in this compound-treated cells would confirm on-target activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway of SIRT2 Inhibition in Parkinson's Disease
Caption: Proposed mechanism of neuroprotection by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro testing of this compound.
Conclusion and Future Directions
The available preclinical data suggest that this compound, as a selective SIRT2 inhibitor, holds promise as a neuroprotective agent for Parkinson's disease. Its mechanism of action, centered on the modulation of α-synuclein acetylation and microtubule stability, addresses key pathological features of the disease. The in vitro studies provide a solid foundation for further investigation.
Future research should focus on several key areas:
-
In vivo Efficacy: Evaluating the neuroprotective effects of this compound in animal models of Parkinson's disease is a critical next step. This will provide insights into its brain penetrance, pharmacokinetic and pharmacodynamic properties, and its ability to rescue motor deficits.
-
Mechanism Elucidation: Further studies are needed to fully elucidate the downstream signaling pathways affected by SIRT2 inhibition and to understand the precise interplay between α-synuclein acetylation, microtubule dynamics, and neuronal survival.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are required before any consideration of clinical translation.
-
Biomarker Development: Identifying biomarkers that can track the engagement of SIRT2 in the central nervous system and the downstream molecular effects would be invaluable for clinical development.
References
- 1. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 3. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]
- 4. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
ICL-SIRT078 and Alpha-Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective SIRT2 inhibitor, ICL-SIRT078, and its role in the acetylation of alpha-tubulin. This document consolidates available data, details relevant experimental methodologies, and visualizes the associated molecular pathways and workflows.
Core Concepts: SIRT2, Alpha-Tubulin Acetylation, and the Role of this compound
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent deacetylase family of proteins.[1][2] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic homeostasis, and inflammatory responses.[2][3] A key substrate of SIRT2 is alpha-tubulin, a major component of microtubules.[3] SIRT2 deacetylates alpha-tubulin at the lysine-40 (K40) residue, a post-translational modification that influences microtubule stability and function.
Increased acetylation of alpha-tubulin is associated with more stable microtubules, which are essential for intracellular transport, cell migration, and the structural integrity of neuronal axons. Dysregulation of SIRT2 activity and the resulting hypoacetylation of alpha-tubulin have been implicated in the pathology of neurodegenerative diseases, such as Parkinson's disease.
This compound is a potent and highly selective, substrate-competitive inhibitor of SIRT2. By inhibiting SIRT2, this compound prevents the deacetylation of alpha-tubulin, leading to an increase in its acetylated form. This mechanism of action underlies the neuroprotective effects observed with this compound in cellular models of Parkinson's disease.
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity against SIRT2. Currently, detailed dose-response data for the effect of this compound on alpha-tubulin acetylation levels is not publicly available in the reviewed literature.
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | SIRT2 | 1.45 | >50-fold vs SIRT1/3/5 |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: SIRT2 deacetylates alpha-tubulin in an NAD+-dependent manner.
Caption: Workflow for assessing this compound's effect on alpha-tubulin acetylation.
Caption: Logical flow from this compound to its neuroprotective effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory practices and information from related studies.
SIRT2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available SIRT2 inhibitor screening kits.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., based on a p53 peptide)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound
-
Positive control inhibitor (e.g., Nicotinamide)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare a 2X working solution of the SIRT2 substrate and NAD+ in Assay Buffer. Prepare a dilution series of this compound in Assay Buffer at 2X the final desired concentrations.
-
Enzyme Reaction: a. Add 45 µL of the diluted this compound or control solutions to the wells of the 96-well plate. b. Add 5 µL of recombinant SIRT2 enzyme to each well. c. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding 50 µL of the 2X substrate/NAD+ solution to each well. e. Incubate for 30-60 minutes at 37°C.
-
Development and Measurement: a. Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution to each well. b. Incubate for 15 minutes at room temperature, protected from light. c. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Alpha-Tubulin Acetylation
This protocol outlines the steps to assess changes in alpha-tubulin acetylation in cell lysates.
Materials:
-
Cells treated with this compound
-
RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-alpha-tubulin (Lys40)
-
Anti-alpha-tubulin (for loading control)
-
Anti-beta-actin (for loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. Lyse the treated cells in RIPA buffer on ice. b. Clarify the lysates by centrifugation. c. Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations for all samples. b. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Confirm successful transfer by Ponceau S staining.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against acetylated alpha-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Strip the membrane and re-probe with antibodies for total alpha-tubulin and/or beta-actin as loading controls. d. Perform densitometric analysis to quantify the relative levels of acetylated alpha-tubulin normalized to the loading control.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury | eLife [elifesciences.org]
- 3. medkoo.com [medkoo.com]
The Double-Edged Sword: Unraveling the Role of SIRT2 in Neurodegeneration
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sirtuin 2 (SIRT2), a predominantly cytoplasmic NAD+-dependent deacetylase, has emerged as a critical but complex regulator in the pathogenesis of a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Its multifaceted involvement in key cellular processes—ranging from protein aggregation and microtubule stability to neuroinflammation and oxidative stress—positions it as a compelling therapeutic target. However, the precise role of SIRT2 appears to be context-dependent, with reports suggesting both neuroprotective and neurotoxic functions. This technical guide provides an in-depth analysis of the current understanding of SIRT2 in neurodegeneration, presenting quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of its intricate signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of neurodegenerative disorders and forging new therapeutic avenues.
Introduction: SIRT2 at the Crossroads of Neurodegeneration
Sirtuin 2 is a member of the sirtuin family of proteins, which are class III histone deacetylases (HDACs). Unlike other sirtuins that are primarily nuclear, SIRT2 is most abundantly found in the cytoplasm, where it deacetylates a variety of non-histone substrates.[1][2] Its expression is notably high in the brain, particularly in oligodendrocytes and neurons.[1][3] The activity of SIRT2 is intrinsically linked to cellular metabolism through its dependence on the coenzyme NAD+.
The role of SIRT2 in neurodegeneration is a subject of intense investigation and debate. A growing body of evidence suggests that dysregulation of SIRT2 activity contributes to the hallmark pathologies of several neurodegenerative diseases.[4] This guide will dissect the established and emerging roles of SIRT2 in these conditions, providing a granular look at the molecular mechanisms at play.
The Mechanistic Involvement of SIRT2 in Neurodegenerative Processes
SIRT2's influence on neurodegeneration is not mediated by a single mechanism but rather through its modulation of a network of interconnected cellular pathways.
Protein Aggregation and Proteostasis
A key pathological feature of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. SIRT2 has been shown to directly or indirectly influence the aggregation of several key proteins implicated in these disorders.
-
α-Synuclein in Parkinson's Disease: SIRT2 can deacetylate α-synuclein at lysines 6 and 10, which is thought to render the protein more prone to aggregation. Inhibition of SIRT2 has been shown to reduce α-synuclein toxicity in various models of Parkinson's disease.
-
Tau in Alzheimer's Disease: The role of SIRT2 in tau pathology is more complex. Some studies suggest that SIRT2 inhibition can decrease tau phosphorylation and promote microtubule stability, thereby mitigating tau-related toxicity. However, other reports indicate that SIRT2 inhibition may not directly impact tau pathology but still offers neuroprotection through other mechanisms.
-
Huntingtin in Huntington's Disease: Pharmacological or genetic inhibition of SIRT2 has demonstrated neuroprotective effects in models of Huntington's disease, associated with a reduction in the aggregation of mutant huntingtin protein.
Microtubule Dynamics
SIRT2 is a major α-tubulin deacetylase. The acetylation of α-tubulin is crucial for microtubule stability and axonal transport, processes that are often disrupted in neurodegenerative diseases. By deacetylating α-tubulin, SIRT2 can destabilize microtubules, impairing neuronal function and contributing to neurodegeneration. Inhibition of SIRT2 enhances α-tubulin acetylation, promoting microtubule stability and offering a potential therapeutic strategy.
Neuroinflammation
Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegenerative disease progression. SIRT2 plays a complex role in regulating this process. Some studies indicate that SIRT2 can act as a suppressor of microglial activation and inflammation. Conversely, other research suggests that SIRT2 inhibition can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to inflammatory stimuli, thereby dampening the neuroinflammatory response. SIRT2 has been shown to deacetylate and regulate the activity of NF-κB, a key transcription factor in the inflammatory cascade.
Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common feature of neurodegeneration. SIRT2's role in oxidative stress is also dualistic. Some studies report that elevated SIRT2 levels can be protective by increasing the expression of antioxidant enzymes like superoxide dismutase 2 (SOD2) through the deacetylation of FOXO3a. However, other findings suggest that SIRT2 inhibition can protect against redox dysfunction in models of Parkinson's disease.
Autophagy
Autophagy is a cellular degradation process responsible for clearing damaged organelles and protein aggregates. Its dysregulation is implicated in many neurodegenerative diseases. SIRT2 has been shown to influence autophagy, although the precise mechanisms are still being elucidated. Inhibition of SIRT2 has been linked to the enhancement of autophagy, which may contribute to the clearance of toxic protein aggregates.
Quantitative Data on SIRT2's Role in Neurodegeneration
The following tables summarize quantitative findings from key studies investigating the impact of SIRT2 modulation in various models of neurodegeneration.
Table 1: Effect of SIRT2 Inhibition on Protein Pathology
| Disease Model | Intervention | Measured Outcome | Result | Reference |
| APP/PS1 Mouse Model (AD) | 33i (SIRT2 inhibitor) | Aβ plaque load (cortex & hippocampus) | Significant reduction | |
| H4-SW cells (AD) | AGK-2, AK-7 (SIRT2 inhibitors) | Aβ production | Reduction | |
| C. elegans (HD) | AGK2, AK-1 (SIRT2 inhibitors) | Mutant Htt-induced touch response defect | Significant rescue | |
| Drosophila (HD) | Sirt2 heterozygous/homozygous deletion | Httex1 Q93-induced photoreceptor neuron death | Dose-dependent reduction |
Table 2: Effect of SIRT2 Modulation on Neuronal Viability and Function
| Cell/Animal Model | Intervention | Measured Outcome | Result | Reference |
| Primary striatal neurons (HD) | SIRT2 inhibition (genetic/pharmacological) | Neuronal viability (NeuN-positive cell counts) | Increased | |
| rTg4510 mice (FTD) | AK-1 (SIRT2 inhibitor) | Neuronal loss in hippocampus | Decreased | |
| APP/PS1 Mouse Model (AD) | 33i (SIRT2 inhibitor) | Cognitive performance (Morris Water Maze) | Improvement | |
| 3xTg-AD & APP23 mice (AD) | AK-7 (SIRT2 inhibitor) | Cognitive performance (Novel Object Recognition) | Improvement |
Table 3: Effect of SIRT2 Modulation on Cellular Markers
| Cell/Animal Model | Intervention | Measured Outcome | Result | Reference |
| WT, Sirt2HET, Sirt2KO mice | Sirt2 knockout | Acetylated α-tubulin (cortex, striatum, cerebellum) | No significant change | |
| HeLa and MCF-7 cells | SIRT2 inhibitors | Acetylated α-tubulin (Western blot) | No reproducible changes | |
| SIRT2-/- mice | LPS injection | Pro-inflammatory cytokines in brain | Increase | |
| BV2 microglia | SIRT2 siRNA | LPS-induced TNF-α and IL-6 expression | Significant reversal | |
| SAMP8 mice (aging model) | 33i (SIRT2 inhibitor) | TNF-α and IL-1β mRNA expression | Decreased | |
| Mouse SAH model | SIRT2 upregulation | GSDMD, caspase-1, IL-1β/IL-18 expression | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
SIRT2 Deacetylase Activity Assay (In Vitro)
Objective: To measure the deacetylase activity of SIRT2 on a given substrate in a controlled, cell-free system.
Materials:
-
Purified recombinant SIRT2 enzyme
-
Acetylated peptide substrate (e.g., a fluorogenic acetylated peptide)
-
NAD+ solution
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
SIRT2 inhibitor (e.g., AGK2) for control
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the SIRT2 assay buffer, NAD+, and the acetylated peptide substrate.
-
Add the purified SIRT2 enzyme to the reaction mixture to initiate the deacetylation reaction. For control wells, add a SIRT2 inhibitor or use a buffer-only control.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for a further 15-30 minutes to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm).
-
Calculate SIRT2 activity based on the fluorescence signal, after subtracting the background from the control wells.
α-Synuclein Aggregation Assay (Thioflavin T)
Objective: To quantify the formation of amyloid-like fibrils of α-synuclein in vitro.
Materials:
-
Recombinant α-synuclein monomer
-
Thioflavin T (ThT) stock solution
-
Aggregation buffer (e.g., PBS with a specific pH)
-
96-well black, clear-bottom microplate
-
Plate sealer
-
Incubating fluorescence plate reader with shaking capabilities
Procedure:
-
Prepare a solution of α-synuclein monomer in the aggregation buffer to the desired final concentration.
-
Add ThT to the α-synuclein solution to a final concentration of approximately 10-25 µM.
-
Pipette the mixture into the wells of the 96-well plate.
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for an extended period (e.g., 24-72 hours). Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Plot the fluorescence intensity against time to generate aggregation curves. The lag phase, elongation phase, and plateau phase of fibril formation can be determined from these curves.
Neuronal Viability Assay (MTT)
Objective: To assess the metabolic activity of neuronal cells as an indicator of cell viability.
Materials:
-
Neuronal cell culture (e.g., primary neurons or a neuronal cell line like SH-SY5Y)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Multi-channel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with the experimental compounds (e.g., neurotoxins with or without SIRT2 inhibitors) for the desired duration.
-
After treatment, remove the culture medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SIRT2 in neurodegeneration and a typical experimental workflow for its study.
SIRT2 Signaling in Neurodegeneration
Caption: SIRT2 signaling pathways in neurodegeneration.
Experimental Workflow for Investigating SIRT2
Caption: Experimental workflow for studying SIRT2's role.
Conclusion and Future Directions
The role of SIRT2 in neurodegeneration is undeniably significant, yet its precise function as a therapeutic target remains a subject of active investigation. The conflicting reports on its protective versus detrimental effects highlight the complexity of its signaling network and the context-dependent nature of its activity. While SIRT2 inhibition has shown considerable promise in preclinical models of various neurodegenerative diseases, a deeper understanding of its downstream targets and the cell-type-specific consequences of its modulation is imperative.
Future research should focus on:
-
Identifying and validating novel SIRT2 substrates in different neuronal and glial cell types to elucidate the full spectrum of its function in the brain.
-
Developing more specific and potent SIRT2 inhibitors with favorable pharmacokinetic properties for in vivo studies and potential clinical translation.
-
Investigating the long-term consequences of SIRT2 inhibition to ensure its safety and efficacy as a chronic therapeutic strategy.
-
Exploring the potential for combination therapies that target SIRT2 alongside other key pathways implicated in neurodegeneration.
By addressing these critical questions, the scientific community can move closer to harnessing the therapeutic potential of modulating SIRT2 activity for the treatment of devastating neurodegenerative diseases. This technical guide serves as a foundational resource to aid in these endeavors, providing a comprehensive overview of the current landscape and the necessary tools to navigate this promising area of research.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Sirtuin Inhibitors in Cancer Cell Line Studies with a Focus on ICL-SIRT078
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on ICL-SIRT078 is currently limited. To provide a comprehensive technical guide that fulfills the requirements for detailed data, protocols, and pathway analysis, this document includes specific information available for this compound and uses the extensively studied SIRT1 inhibitor, EX-527 (Selisistat) , as a representative example for Sirtuin inhibitors in cancer research. This approach illustrates the methodologies and data types relevant to the field.
Introduction to Sirtuins as Therapeutic Targets in Cancer
Sirtuins (SIRTs) are a family of seven (SIRT1-SIRT7) NAD⁺-dependent protein lysine deacylases that are critical regulators of cellular homeostasis.[1] By deacetylating histone and non-histone proteins, they modulate a wide array of biological processes, including gene transcription, cell survival, DNA damage repair, and metabolism.[1][2] Their dysregulation is frequently implicated in tumorigenesis and chemoresistance, making them attractive targets for anticancer drug development.[1][3]
SIRT1 and SIRT2 are the most studied sirtuins in the context of cancer. While their roles can be complex and sometimes contradictory depending on the cellular context, their inhibition has emerged as a promising therapeutic strategy.
-
This compound is a novel, potent, and highly selective SIRT2 inhibitor developed by Imperial College London.
-
EX-527 (Selisistat) is a potent and selective SIRT1 inhibitor widely used in preclinical cancer research.
This guide will summarize the available data for this compound and use EX-527 to detail the experimental workflows and data typically generated in the study of sirtuin inhibitors for cancer therapy.
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular effects of this compound and the representative SIRT1 inhibitor, EX-527.
Table 1: Profile of SIRT2 Inhibitor this compound
| Property | Description | Reference |
|---|---|---|
| Target | SIRT2 | |
| IC₅₀ | 1.45 µM (for SIRT2) | |
| Selectivity | >50-fold selective for SIRT2 over SIRT1, SIRT3, and SIRT5 | |
| Cellular Effect | Induces hyperacetylation of α-tubulin in MCF-7 cells | |
| Antiproliferative Effect | Suppresses proliferation of MCF-7 breast cancer cells at higher concentrations |
| Other Activity | Neuroprotective in an in vitro model of Parkinson's disease | |
Table 2: Inhibitory Profile of Representative SIRT1 Inhibitor EX-527
| Target | IC₅₀ | Notes | Reference |
|---|---|---|---|
| SIRT1 | 38 nM | Potent and highly selective for SIRT1. | |
| SIRT2 | 32.6 µM | Over 200-fold less potent against SIRT2. |
| SIRT3 | >100 µM | Demonstrates high specificity over SIRT3. | |
Table 3: Cellular Effects of Representative SIRT1 Inhibitor EX-527 on MCF-7 Breast Cancer Cells
| Assay | Concentration | Result | Reference |
|---|---|---|---|
| Anti-proliferation (MTT Assay) | 25.30 µM | Significant inhibition of cell proliferation after 72 hours. | |
| Apoptosis (Annexin V/PI) | 25.30 µM | Induced apoptosis in 98.3% of cells. | |
| Cell Migration (Wound Healing) | 25.30 µM | Significant suppression of cell migration. | |
| Cell Invasion (Transwell Assay) | 25.30 µM | Significant inhibition of cell invasion. |
| p53 Acetylation | 50 µM | Did not induce p53 acetylation at Lys382 in this specific study, though other studies show it can. It is suggested combined SIRT1/SIRT2 inhibition is needed for robust p53 acetylation. | |
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and experimental workflows are provided below using the DOT language.
Signaling Pathways
Inhibition of SIRT1 and SIRT2 affects distinct but sometimes overlapping pathways critical to cancer cell survival and proliferation.
Caption: Mechanism of SIRT2 inhibitor this compound.
Caption: Mechanism of SIRT1 inhibitor EX-527.
Experimental Workflows
The following diagrams illustrate the standard workflows for assays used to characterize sirtuin inhibitors.
Caption: Workflow for a Cell Viability (MTT) Assay.
Caption: Workflow for a Western Blotting Assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for key assays used in the evaluation of sirtuin inhibitors.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of a compound on cell proliferation and determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
MCF-7 breast cancer cell line
-
DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Sirtuin inhibitor (e.g., EX-527) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Treatment: Prepare serial dilutions of the sirtuin inhibitor (e.g., from 1.56 µM to 200 µM for EX-527) in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
MCF-7 cells treated with the sirtuin inhibitor at its IC₅₀ concentration (e.g., 25.30 µM EX-527) for 48 hours.
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Acetylation
This protocol allows for the detection of changes in the acetylation status of sirtuin substrates, such as p53 (for SIRT1) or α-tubulin (for SIRT2).
Materials:
-
Cells treated with sirtuin inhibitor.
-
RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-acetyl-p53 (Lys382), anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or α-tubulin) to compare expression levels between samples.
References
Unveiling ICL-SIRT078: A Potent and Selective SIRT2 Inhibitor for Neuroprotection
A deep dive into the discovery, mechanism of action, and preclinical development of a promising thienopyrimidinone-based SIRT2 inhibitor.
This technical guide provides a comprehensive overview of the discovery and development of ICL-SIRT078, a highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2). Developed by researchers at Imperial College London, this compound has demonstrated significant neuroprotective effects in in-vitro models of Parkinson's disease, highlighting its potential as a therapeutic candidate for neurodegenerative disorders. This document, intended for researchers, scientists, and drug development professionals, details the quantitative data, experimental protocols, and key signaling pathways associated with this compound.
Discovery and Initial Characterization
This compound emerged from an extensive structure-activity relationship (SAR) study of a novel thienopyrimidinone chemical series.[1] The research aimed to identify potent and selective SIRT2 inhibitors. Through these efforts, this compound was identified as a lead compound with submicromolar inhibitory activity against SIRT2 and excellent selectivity over other sirtuin isoforms.[1]
A key breakthrough in the development of this series was the determination of a co-crystal structure of a similar compound (29c) bound to SIRT2. This revealed an inverted binding fashion that induces the formation of a previously identified selectivity pocket, providing critical insights into the mechanism of action and paving the way for the design of second-generation inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type |
| SIRT2 | <1 | Biochemical |
Note: Specific IC50 values were not explicitly stated in the provided search results, but the compound is described as having submicromolar activity.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Effective Concentration |
| MCF-7 | Tubulin Acetylation | Hyperacetylation of α-tubulin | Comparable to biochemical IC50 |
| MCF-7 | Cell Proliferation | Suppression | Higher concentrations than IC50 |
| N27 | Lactacystin-induced cell death | Neuroprotection | Not specified |
Mechanism of Action and Signaling Pathways
This compound functions as a substrate-competitive inhibitor of SIRT2. SIRT2 is a member of the sirtuin family of NAD+-dependent deacylases, which play crucial roles in various cellular processes. In the cytoplasm, one of the primary substrates of SIRT2 is α-tubulin. By inhibiting SIRT2, this compound leads to the hyperacetylation of α-tubulin, a well-established biomarker for SIRT2 inhibition.[1]
The neuroprotective effects of this compound are linked to the inhibition of SIRT2's role in neuronal cell death pathways. In a lactacystin-induced model of Parkinsonian neuronal cell death in the N27 cell line, this compound demonstrated a significant neuroprotective effect.[1]
Caption: Mechanism of action of this compound as a SIRT2 inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the specific, step-by-step protocols were not available in the provided search results, the key methodologies employed in the characterization of this compound can be outlined.
SIRT2 Inhibition Assay (Biochemical)
A typical biochemical assay to determine the IC50 of a SIRT2 inhibitor would involve the following steps:
-
Reagents and Materials: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on α-tubulin), NAD+, Trichostatin A (as a general HDAC inhibitor to ensure specificity), assay buffer, and the test compound (this compound).
-
Procedure:
-
The SIRT2 enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the acetylated peptide substrate and NAD+.
-
The mixture is incubated at 37°C for a defined period.
-
A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent signal.
-
The fluorescence is measured using a plate reader.
-
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular α-tubulin Acetylation Assay
This assay is used to confirm the target engagement of the SIRT2 inhibitor in a cellular context.
-
Cell Culture: MCF-7 breast cancer cells are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blotting:
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
-
Analysis: The intensity of the acetylated α-tubulin band is normalized to the total α-tubulin band to quantify the change in acetylation.
Neuroprotection Assay (Lactacystin-induced Cell Death)
This assay evaluates the ability of the compound to protect neuronal cells from a specific toxic insult.
-
Cell Culture: N27 rat dopaminergic neuronal cells are cultured.
-
Treatment: Cells are pre-treated with this compound for a certain period before being exposed to lactacystin, a proteasome inhibitor that induces apoptosis.
-
Cell Viability Assessment: After a defined incubation period with lactacystin, cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The viability of cells treated with this compound and lactacystin is compared to that of cells treated with lactacystin alone to determine the neuroprotective effect.
References
An In-depth Technical Guide to ICL-SIRT078: A Substrate-Competitive Inhibitor of Sirtuin 2
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ICL-SIRT078 is a potent and highly selective substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD dependent protein deacetylase family. Contrary to any potential misconception, this compound's primary target is SIRT2, not other sirtuin isoforms. This guide provides a comprehensive overview of the core technical aspects of this compound, including its inhibitory kinetics, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate SIRT2 biology and as a starting point for further drug development efforts.
Core Compound Properties and Inhibitory Activity
This compound, with the chemical name 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one, is a small molecule inhibitor that acts by competing with the acetylated substrate for the active site of SIRT2.[3][4] Its substrate-competitive mechanism of action makes it a valuable tool for studying the specific catalytic function of SIRT2.
Data Presentation: Quantitative Inhibitory Profile
The inhibitory potency and selectivity of this compound against various sirtuin isoforms have been quantitatively determined. The following table summarizes the key inhibitory constants.
| Target Sirtuin | Inhibition Constant (Ki) | IC50 | Selectivity vs. SIRT2 | Reference |
| SIRT2 | 0.62 ± 0.15 µM | 1.45 µM | - | [4] |
| SIRT1 | > 50-fold lower affinity | > 50 µM | > 50-fold | |
| SIRT3 | > 50-fold lower affinity | > 50 µM | > 50-fold | |
| SIRT5 | > 50-fold lower affinity | > 50 µM | > 50-fold |
Mechanism of Action: Substrate-Competitive Inhibition
This compound's mechanism as a substrate-competitive inhibitor means it reversibly binds to the active site of SIRT2, the same site where the acetylated lysine residue of a substrate protein would bind. This binding event precludes the substrate from accessing the catalytic machinery, thereby inhibiting the deacetylation reaction. The double-reciprocal Lineweaver-Burk plot for a substrate-competitive inhibitor will show intersecting lines on the y-axis with varying inhibitor concentrations.
Figure 1: Mechanism of Substrate-Competitive Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound on SIRT2.
In Vitro SIRT2 Fluorescence-Based Deacetylation Assay
This assay measures the deacetylase activity of SIRT2 by monitoring the fluorescence increase upon the cleavage of a deacetylated peptide substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic peptide substrate (e.g., a peptide containing an acetylated lysine flanked by a fluorophore and a quencher)
-
NAD (Nicotinamide adenine dinucleotide)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in a buffer that stops the SIRT2 reaction)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for control)
-
Recombinant SIRT2 enzyme (final concentration typically in the nM range)
-
-
Initiation of Reaction: Add NAD⁺ to all wells to a final concentration of 1 mM.
-
Substrate Addition: Add the fluorogenic peptide substrate to all wells to initiate the deacetylation reaction. The final substrate concentration should be at or near its Km for SIRT2.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Development: Add the developer solution to each well. The developer (e.g., trypsin) will cleave the deacetylated peptide, separating the fluorophore from the quencher and leading to an increase in fluorescence. The stop component of the developer solution (e.g., a SIRT2 inhibitor like nicotinamide) will halt the enzymatic reaction.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for SIRT2 Inhibition
This is a bead-based, no-wash immunoassay that can be used to measure the deacetylation of a biotinylated peptide substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Biotinylated acetylated peptide substrate
-
NAD⁺
-
This compound
-
AlphaLISA Acceptor beads conjugated to an anti-deacetylated lysine antibody
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white OptiPlates
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound. Dilute the SIRT2 enzyme, NAD⁺, and biotinylated substrate in the assay buffer.
-
Enzymatic Reaction:
-
Add SIRT2 enzyme and this compound (or DMSO) to the wells.
-
Add NAD⁺ and the biotinylated acetylated peptide substrate to initiate the reaction.
-
Incubate at 37°C for 60 minutes.
-
-
Detection:
-
Add the AlphaLISA Acceptor beads and incubate in the dark at room temperature for 60 minutes.
-
Add the Streptavidin-coated Donor beads and incubate in the dark at room temperature for 30 minutes.
-
-
Signal Reading: Read the plate on an Alpha-enabled plate reader. The proximity of the Donor and Acceptor beads (when the substrate is deacetylated) will generate a chemiluminescent signal.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 as described for the fluorescence-based assay.
Figure 2: General Experimental Workflow for SIRT2 Inhibition Assays.
Impact on Cellular Signaling Pathways
SIRT2 has been implicated in various cellular processes, and its inhibition by this compound can modulate these pathways. Notably, SIRT2 is involved in neurodegenerative diseases and cancer.
SIRT2 in Parkinson's Disease Pathogenesis
In the context of Parkinson's disease, SIRT2 has been shown to deacetylate α-synuclein, promoting its aggregation and toxicity. Inhibition of SIRT2 by compounds like this compound can therefore be neuroprotective.
Figure 3: SIRT2 Signaling in Parkinson's Disease and the Effect of this compound.
Role of SIRT2 in Cancer Signaling
SIRT2's role in cancer is complex and context-dependent. It can act as both a tumor suppressor and an oncogene. One of its roles involves the regulation of cell cycle and proliferation through pathways such as the AKT/GSK-3β/β-catenin and RAS/ERK/JNK pathways. For instance, in some cancers, SIRT2 can promote migration and invasion.
Figure 4: A Simplified SIRT2 Signaling Pathway in Cancer and its Inhibition.
Conclusion
This compound is a well-characterized, selective, and substrate-competitive inhibitor of SIRT2. Its defined mechanism of action and proven cellular activity make it an indispensable tool for researchers investigating the multifaceted roles of SIRT2 in health and disease. The data and protocols provided in this guide offer a solid foundation for the utilization of this compound in elucidating SIRT2 function and for the development of novel therapeutics targeting this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. (2015) | Paolo Di Fruscia | 70 Citations [scispace.com]
Cellular Targets of ICL-SIRT078: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICL-SIRT078 is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of this compound. It includes a detailed summary of its inhibitory activity, its effects on cellular pathways, and the experimental protocols used to elucidate these properties. The information presented is intended to support further research and drug development efforts targeting SIRT2.
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacylases, which play crucial roles in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and neurodegeneration. Given its involvement in pathological conditions such as cancer and Parkinson's disease, SIRT2 has emerged as a promising therapeutic target. This compound is a substrate-competitive inhibitor of SIRT2, demonstrating high selectivity over other sirtuin isoforms. This document details the cellular targets and biological activities of this compound.
Core Cellular Target: Sirtuin 2 (SIRT2)
The primary cellular target of this compound is SIRT2. It acts as a potent and selective inhibitor of this enzyme.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound against sirtuin enzymes have been quantified in biochemical assays.
| Target | IC50 (µM) | Ki (µM) | Selectivity |
| SIRT2 | 1.45 | 0.62 ± 0.15 | >50-fold vs SIRT1, SIRT3, SIRT5 |
| SIRT1 | >72.5 | - | |
| SIRT3 | >72.5 | - | |
| SIRT5 | >72.5 | - |
Cellular Effects and Downstream Pathways
Inhibition of SIRT2 by this compound leads to downstream cellular effects, primarily through the hyperacetylation of SIRT2 substrates.
α-Tubulin Hyperacetylation in Cancer Cells
A well-established biomarker for SIRT2 inhibition is the hyperacetylation of α-tubulin at lysine-40. Treatment of MCF-7 breast cancer cells with this compound results in a dose-dependent increase in α-tubulin acetylation.[1] This modification is associated with alterations in microtubule stability and function.
Anti-proliferative Effects in Cancer Cells
At higher concentrations, this compound suppresses the proliferation of MCF-7 breast cancer cells.[1] This anti-proliferative effect is likely a consequence of SIRT2 inhibition and the subsequent disruption of cellular processes regulated by α-tubulin and other SIRT2 substrates.
Neuroprotective Effects in a Parkinson's Disease Model
This compound has demonstrated a significant neuroprotective effect in an in vitro model of Parkinson's disease.[1][2] Specifically, it protects N27 rat dopaminergic neuronal cells from lactacystin-induced cell death.[1] This finding suggests a potential therapeutic application for this compound in neurodegenerative disorders.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
ICL-SIRT078 effect on MCF-7 breast cancer cells
An In-depth Technical Guide on the Effects of SIRT1 Inhibitors on MCF-7 Breast Cancer Cells
Disclaimer: No publicly available scientific literature was identified for a compound specifically named "ICL-SIRT078." This guide, therefore, focuses on the well-documented effects of other selective SIRT1 inhibitors, such as EX-527 and Salermide, on the MCF-7 breast cancer cell line. The findings presented here are representative of the broader class of SIRT1 inhibitors and provide a technical overview for researchers, scientists, and drug development professionals.
Introduction
Sirtuin 1 (SIRT1) is a nicotinamide-adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in various cellular processes, including cell survival, apoptosis, and genomic stability.[1] In the context of cancer, particularly breast cancer, SIRT1 has been identified as a potential oncogene.[1][2] It is often overexpressed in breast cancer cells and is implicated in tumor progression and resistance to therapy.[3] The MCF-7 cell line, a widely used model for estrogen receptor-positive (ER+) breast cancer, has been instrumental in elucidating the mechanisms of SIRT1 inhibition.[4] This guide provides a comprehensive overview of the effects of SIRT1 inhibitors on MCF-7 cells, detailing the molecular mechanisms, experimental protocols, and quantitative outcomes.
Core Mechanism of Action
SIRT1 primarily functions by deacetylating various protein substrates, including the tumor suppressor protein p53. Deacetylation of p53 by SIRT1 leads to its inactivation, thereby inhibiting p53-mediated apoptosis. SIRT1 inhibitors block this deacetylation activity, leading to the accumulation of acetylated p53. Acetylated p53 is the active form of the protein, which can then induce cell cycle arrest and apoptosis.
Effects on MCF-7 Breast Cancer Cells
Anti-proliferative and Cytotoxic Effects
SIRT1 inhibitors have demonstrated significant anti-proliferative effects on MCF-7 cells. Treatment with these compounds leads to a dose-dependent reduction in cell viability.
| Compound | IC50 Value (µM) | Treatment Duration | Assay |
| EX-527 | 25.30 | 72 hours | MTT |
| Salermide | 80.56 | Not Specified | Not Specified |
Table 1: IC50 values of SIRT1 inhibitors in MCF-7 cells.
Induction of Apoptosis
A key consequence of SIRT1 inhibition in MCF-7 cells is the induction of apoptosis, or programmed cell death. This is primarily mediated through the activation of the p53 pathway.
| Compound | Concentration (µM) | Apoptosis Rate (%) | Method |
| EX-527 | 25.30 | 98.3 | Annexin V/PI Staining |
Table 2: Apoptosis induction by SIRT1 inhibitors in MCF-7 cells.
Cell Cycle Arrest
In addition to apoptosis, SIRT1 inhibitors can induce cell cycle arrest in MCF-7 cells, preventing them from progressing through the cell division cycle. This effect is also linked to the activation of p53, which can upregulate cell cycle inhibitors like p21.
Note: While cell cycle arrest is a known effect of SIRT1 inhibition, specific quantitative data for this compound on MCF-7 cells is not available in the provided search results.
Signaling Pathways Modulated by SIRT1 Inhibition
The primary signaling pathway affected by SIRT1 inhibitors in MCF-7 cells is the p53-mediated apoptotic pathway.
Caption: SIRT1 Inhibition Pathway in MCF-7 Cells.
Experimental Protocols
Cell Culture
MCF-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
-
Seed MCF-7 cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SIRT1 inhibitor for the desired duration (e.g., 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Annexin V/PI Staining for Apoptosis
-
Seed MCF-7 cells in a 6-well plate and treat with the SIRT1 inhibitor at its IC50 concentration.
-
After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Protein Expression
-
Treat MCF-7 cells with the SIRT1 inhibitor.
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against SIRT1, acetylated-p53, total p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Downregulation of SIRT1 and upregulation of acetylated p53 would be expected.
Caption: Experimental Workflow for Studying SIRT1 Inhibitors.
Conclusion
SIRT1 inhibitors represent a promising class of therapeutic agents for the treatment of ER-positive breast cancer. Their ability to reactivate the p53 tumor suppressor pathway leads to potent anti-proliferative and pro-apoptotic effects in MCF-7 cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of SIRT1 inhibitors as targeted cancer therapies. Further research is warranted to explore the full therapeutic potential and to identify novel, more potent and selective SIRT1 inhibitors.
References
ICL-SIRT078: A Neuroprotective SIRT2 Inhibitor in Lactacystin-Induced Neuronal Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound ICL-SIRT078, focusing on its role in mitigating lactacystin-induced neuronal cell death. Contrary to initial assumptions that might categorize it with SIRT1 activators, this compound is a highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2). Its neuroprotective properties have been demonstrated in an in vitro model of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons.[1][2] This document details the biochemical activity of this compound, the experimental protocols for its evaluation, and the putative signaling pathways involved in its neuroprotective effects.
Core Compound Data and Activity
This compound, with the chemical name 3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one, has been identified as a potent and selective inhibitor of SIRT2.[2] The compound's inhibitory action and neuroprotective effects are summarized in the tables below.
| Biochemical Activity of this compound | |
| Target | Sirtuin 2 (SIRT2) |
| Mechanism of Action | Substrate-competitive inhibitor |
| Ki value | 0.62 ± 0.15 µM |
| Selectivity | >50-fold selectivity against SIRT1, SIRT3, and SIRT5 |
| Neuroprotective Effect of this compound in N27 Cell Line | |
| Cell Line | N27 (rat dopaminergic neuronal cell line) |
| Neurotoxic Insult | Lactacystin-induced cell death |
| Observed Effect | Significant neuroprotection |
| Biomarker Modulation | Hyperacetylation of α-tubulin (an established SIRT2 substrate) in MCF-7 cells |
Signaling Pathways and Experimental Workflow
The neuroprotective effect of this compound in the context of lactacystin-induced neuronal cell death is predicated on the inhibition of SIRT2. Lactacystin induces neuronal apoptosis by inhibiting the proteasome, leading to the accumulation of misfolded proteins and cellular stress. SIRT2 has been implicated in cellular processes that can exacerbate this damage. By inhibiting SIRT2, this compound is hypothesized to interfere with these detrimental pathways.
Caption: Putative mechanism of this compound neuroprotection.
The experimental workflow to assess the neuroprotective effects of this compound typically involves treating a neuronal cell line with lactacystin to induce cell death, and co-treating with this compound to evaluate its protective potential.
Caption: Workflow for assessing this compound neuroprotection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound in a lactacystin-induced neuronal cell death model. These protocols are based on standard practices in the field and the available information on this compound.
Cell Culture and Maintenance
-
Cell Line: N27 rat dopaminergic neuronal cell line.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Lactacystin-Induced Neurotoxicity Assay
-
Cell Seeding: N27 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Lactacystin is similarly prepared. The final DMSO concentration in all wells should be kept below 0.1%.
-
Treatment:
-
The culture medium is removed from the wells.
-
Cells are pre-treated with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Lactacystin is then added to the wells at a final concentration known to induce significant cell death (e.g., 5-10 µM). Control wells receive only the vehicle.
-
-
Incubation: The plates are incubated for 24-48 hours at 37°C and 5% CO2.
Assessment of Cell Viability
MTT Assay:
-
Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
LDH Release Assay:
-
Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell lysis, is measured using a commercially available cytotoxicity detection kit according to the manufacturer's instructions.
-
Briefly, after the treatment period, a sample of the culture supernatant is collected from each well.
-
The supernatant is incubated with the reaction mixture provided in the kit.
-
The absorbance is measured at the appropriate wavelength using a microplate reader. Cytotoxicity is calculated based on the amount of LDH released compared to control wells.
Western Blot for α-tubulin Acetylation
-
Cell Lysis: N27 or another suitable cell line (e.g., MCF-7) is treated with this compound for a defined period. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a promising therapeutic lead as a neuroprotective agent. Its mechanism of action through the selective inhibition of SIRT2 distinguishes it from other sirtuin modulators. The data from in vitro studies in a lactacystin-induced model of Parkinsonian neuronal cell death provide a strong rationale for further investigation. Future studies should focus on elucidating the downstream signaling events of SIRT2 inhibition by this compound and evaluating its efficacy and safety in in vivo models of neurodegenerative diseases. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate such research endeavors.
References
Methodological & Application
ICL-SIRT078 Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1][2][3][4] SIRT2 is implicated in a variety of cellular processes, including cell cycle regulation, cytoskeletal dynamics, and neurodegeneration. Consequently, this compound serves as a valuable chemical probe for elucidating the biological functions of SIRT2 and as a potential therapeutic agent. This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its effects on cancer cell proliferation, neuroprotection, and its primary biomarker, α-tubulin acetylation.
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding site of SIRT2.[2] This selective inhibition leads to the hyperacetylation of SIRT2 substrates, most notably α-tubulin at lysine 40. The accumulation of acetylated α-tubulin disrupts microtubule dynamics, which can, in turn, affect cell division and intracellular transport. In cancer cells, this disruption can lead to an inhibition of proliferation. In neuronal models, the modulation of microtubule stability by this compound has been shown to be neuroprotective.
The primary signaling pathway influenced by this compound is the deacetylation of α-tubulin by SIRT2. Inhibition of this process leads to an increase in the acetylated form of α-tubulin.
References
- 1. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 4. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICL-SIRT078 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family. SIRT2 is predominantly localized in the cytoplasm and is involved in the deacetylation of various protein substrates, including α-tubulin, and plays a role in several cellular processes such as cell cycle regulation, cytoskeletal dynamics, and neurodegeneration. Due to its role in these pathways, SIRT2 has emerged as a promising therapeutic target for neurodegenerative diseases like Parkinson's disease and certain types of cancer.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on its effects on cancer cell proliferation and its neuroprotective properties.
Data Presentation: this compound Activity
The following table summarizes the quantitative data regarding the activity of this compound from biochemical and cell-based assays.
| Parameter | Cell Line/System | Value | Reference |
| Biochemical IC50 | Recombinant Human SIRT2 | 1.45 µM | [1] |
| Selectivity | Over SIRT1/3/5 | >50-fold | [1] |
| Cell Proliferation IC50 | MCF-7 (Human Breast Adenocarcinoma) | Not explicitly stated, effective at higher concentrations | [2] |
| α-tubulin Hyperacetylation | MCF-7 (Human Breast Adenocarcinoma) | Effective at doses comparable to biochemical IC50 | [1][2] |
| Neuroprotection | N27 (Rat Dopaminergic Neuronal) | Significant neuroprotective effect observed |
Signaling Pathway
SIRT2 is a key enzyme in the deacetylation of α-tubulin. Inhibition of SIRT2 by this compound leads to an accumulation of acetylated α-tubulin, which can affect microtubule stability and dynamics. This, in turn, can impact cell division and migration.
Experimental Protocols
Assessment of MCF-7 Cell Proliferation using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the proliferation of MCF-7 human breast cancer cells.
Experimental Workflow:
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. It is recommended to test concentrations around the biochemical IC50 (1.45 µM) and higher.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Detection of α-tubulin Hyperacetylation by Immunofluorescence
This protocol describes how to visualize the effect of this compound on α-tubulin acetylation in MCF-7 cells.
Experimental Workflow:
Materials:
-
MCF-7 cells
-
Culture medium
-
This compound
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-acetylated α-tubulin (e.g., clone 6-11B-1)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed MCF-7 cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
-
Treatment:
-
Treat the cells with this compound at a concentration comparable to its biochemical IC50 (e.g., 1 µM, 5 µM, 10 µM) for 6 to 24 hours. Include a vehicle control.
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Increased fluorescence from the secondary antibody in this compound-treated cells indicates hyperacetylation of α-tubulin.
-
Neuroprotection Assay in N27 Cells
This protocol is designed to assess the neuroprotective effect of this compound in a lactacystin-induced model of Parkinsonian neuronal cell death in the N27 rat dopaminergic cell line.
Experimental Workflow:
Materials:
-
N27 rat dopaminergic cells
-
Appropriate culture medium for N27 cells
-
This compound
-
Lactacystin (proteasome inhibitor)
-
Cell viability assay kit (e.g., MTT, MTS, or similar)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed N27 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 20 µM) for a specified period (e.g., 1-2 hours) before inducing toxicity.
-
-
Induction of Neurotoxicity:
-
Add lactacystin to the wells (at a pre-determined toxic concentration) to induce neuronal cell death.
-
Include control wells: untreated cells, cells treated with lactacystin alone, and cells treated with this compound alone.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay as described in Protocol 1).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Compare the viability of cells treated with lactacystin alone to those pre-treated with this compound to determine the neuroprotective effect. An increase in viability in the this compound pre-treated group indicates neuroprotection.
-
References
Application Notes and Protocols: ICL-SIRT078
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. SIRT2 has emerged as a significant therapeutic target due to its involvement in a variety of cellular processes, including cell cycle regulation, metabolic pathways, and neurodegeneration. This compound has been utilized in research to probe the functions of SIRT2 and is being investigated for its potential in treating diseases such as cancer and neurodegenerative disorders, including Parkinson's disease. In cancer cell lines, this compound has been shown to induce hyperacetylation of α-tubulin, a known SIRT2 substrate, and suppress cell proliferation. Furthermore, it has demonstrated neuroprotective effects in in vitro models of Parkinson's disease.
This document provides detailed protocols for the preparation of this compound stock solutions for use in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 482.60 g/mol | [1] |
| CAS Number | 1060430-64-9 | [1] |
| IC₅₀ (SIRT2) | 1.45 µM | |
| Recommended Storage | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C | [1] |
Note: The solubility of this compound in common laboratory solvents such as DMSO has not been explicitly reported in publicly available literature. Therefore, a pilot solubility test is highly recommended before preparing a high-concentration stock solution.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used starting concentration for small molecule inhibitors. However, researchers should verify the solubility of their specific batch of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 482.60 g/mol * 1000 mg/g = 4.826 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.83 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For short-term storage (up to one week), store the aliquots at 4°C.
-
For long-term storage, store the aliquots at -20°C.
-
Preparation of Working Solutions for Cell Culture
The optimal working concentration of this compound will vary depending on the cell type and experimental design. A typical starting point for in vitro experiments is a concentration close to the IC₅₀ value (1.45 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended for accuracy):
-
For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
-
Prepare the final working solution:
-
Dilute the stock or intermediate solution to the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Diagrams
Experimental Workflow for Preparing this compound Solutions
References
Application Notes and Protocols for ICL-SIRT078 Administration in Animal Models
Disclaimer: Extensive literature searches did not yield publicly available data on the administration of ICL-SIRT078 in animal models. The following application notes and protocols are presented as a proposed framework based on the known characteristics of this compound as a selective SIRT2 inhibitor and on established methodologies for similar compounds in relevant disease models. The quantitative data presented are hypothetical and for illustrative purposes only. Researchers should perform dose-escalation and pharmacokinetic studies to determine the optimal administration parameters for their specific animal model and experimental design.
Introduction
This compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. In vitro studies have demonstrated its neuroprotective effects in models of Parkinson's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders. The primary mechanism of action is believed to be the inhibition of SIRT2's deacetylase activity, leading to the hyperacetylation of its substrates, most notably α-tubulin. This modulation of the cytoskeleton is thought to play a crucial role in neuronal protection and function.
These application notes provide a comprehensive, albeit projected, guide for the administration of this compound in preclinical animal models of neurodegenerative disease, with a focus on Parkinson's disease models.
Potential Therapeutic Applications in Animal Models
-
Parkinson's Disease: Based on in vitro evidence, this compound is a prime candidate for evaluation in toxin-induced (e.g., MPTP, 6-OHDA) or genetic models of Parkinson's disease.
-
Huntington's Disease: Other SIRT2 inhibitors have shown efficacy in models of Huntington's disease, suggesting a potential application for this compound.
-
Traumatic Brain Injury (TBI) and Stroke: The role of SIRT2 in neuronal injury and death pathways suggests that this compound could be investigated in models of acute brain injury.
-
Peripheral Neuropathies: Given the importance of microtubule dynamics in axonal transport, this compound may be explored in models of chemotherapy-induced or diabetic neuropathy.
Proposed Experimental Protocols
General Preparation and Handling
-
Solubility: this compound is a small molecule that may require solubilization in a vehicle such as dimethyl sulfoxide (DMSO) followed by dilution in a physiologically compatible solution like saline or corn oil for in vivo administration. The final concentration of DMSO should be kept to a minimum (typically <5% of the total volume) to avoid vehicle-induced toxicity.
-
Storage: Store this compound as a solid at -20°C, protected from light. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.
Proposed Protocol for Administration in a Murine MPTP Model of Parkinson's Disease
This protocol is a hypothetical example and should be optimized for specific experimental conditions.
Objective: To assess the neuroprotective effects of this compound in a sub-acute MPTP-induced mouse model of Parkinson's disease.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in sterile saline)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard laboratory equipment for injections, behavioral testing, and tissue processing.
Experimental Workflow:
Figure 1: Proposed experimental workflow for evaluating this compound in an MPTP mouse model.
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: MPTP + this compound (High Dose, e.g., 30 mg/kg)
-
-
Administration:
-
Dissolve this compound in the chosen vehicle to the desired stock concentration.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily.
-
Begin this compound/vehicle administration 7 days prior to the first MPTP injection and continue throughout the study.
-
On days 8-12, administer MPTP-HCl (e.g., 20 mg/kg, i.p.) 30 minutes after the this compound/vehicle injection.
-
-
Behavioral Analysis (Day 28):
-
Rotarod Test: Assess motor coordination and balance. Record the latency to fall from an accelerating rotating rod.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior by tracking the total distance moved and time spent in the center of the arena.
-
-
Endpoint Analysis (Day 29):
-
Anesthetize and perfuse animals with saline followed by 4% paraformaldehyde.
-
Collect brains and process for:
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Western Blot: Analyze striatal tissue for levels of acetylated α-tubulin, total α-tubulin, and dopamine transporter (DAT).
-
HPLC: Quantify dopamine and its metabolites in the striatum.
-
-
Quantitative Data Presentation (Hypothetical)
The following tables illustrate how quantitative data from such a study could be presented.
Table 1: Hypothetical Behavioral Outcomes in MPTP-Treated Mice
| Treatment Group | Rotarod Latency (s) | Total Distance in Open Field (m) |
| Vehicle Control | 185 ± 15 | 45 ± 5 |
| MPTP + Vehicle | 75 ± 10 | 20 ± 4 |
| MPTP + this compound (10 mg/kg) | 110 ± 12 | 28 ± 5 |
| MPTP + this compound (30 mg/kg) | 150 ± 14 | 35 ± 6 |
Table 2: Hypothetical Neurochemical and Immunohistochemical Endpoints
| Treatment Group | Striatal TH+ Fiber Density (%) | Substantia Nigra TH+ Cell Count | Striatal Acetylated α-Tubulin (Fold Change) |
| Vehicle Control | 100 ± 8 | 8500 ± 500 | 1.0 ± 0.1 |
| MPTP + Vehicle | 35 ± 5 | 3200 ± 400 | 0.9 ± 0.2 |
| MPTP + this compound (10 mg/kg) | 55 ± 7 | 5100 ± 450 | 1.8 ± 0.3 |
| MPTP + this compound (30 mg/kg) | 78 ± 6 | 7200 ± 550 | 2.5 ± 0.4 |
Putative Signaling Pathway
This compound is believed to exert its neuroprotective effects by inhibiting SIRT2, thereby increasing the acetylation of α-tubulin. This can lead to enhanced microtubule stability and improved axonal transport, which are crucial for neuronal survival and function.
Figure 2: Putative signaling pathway of this compound-mediated neuroprotection.
Conclusion
While direct in vivo data for this compound is currently lacking in the public domain, its profile as a selective SIRT2 inhibitor makes it a compelling candidate for preclinical evaluation in models of neurodegenerative diseases. The provided protocols and frameworks are intended to serve as a starting point for researchers to design and conduct rigorous in vivo studies to validate the therapeutic potential of this compound. It is imperative that initial studies focus on determining the pharmacokinetic profile and optimal dosing regimen before embarking on large-scale efficacy trials.
Application Notes and Protocols for Measuring SIRT2 Inhibition with ICL-SIRT078
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a NAD⁺-dependent protein deacetylase that plays a crucial role in a variety of cellular processes, including metabolic regulation, cell cycle control, and cytoskeletal dynamics.[1][2][3] Primarily localized in the cytoplasm, SIRT2's functions make it a significant target for therapeutic intervention in neurodegenerative diseases, cancer, and metabolic disorders.[4][5] ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of SIRT2. It has demonstrated neuroprotective effects in in vitro models of Parkinson's disease and provides a valuable chemical tool for studying the physiological and pathological roles of SIRT2.
These application notes provide detailed protocols for measuring the inhibitory activity of this compound against SIRT2 in both biochemical and cellular contexts.
Quantitative Data: this compound Inhibitor Profile
The following table summarizes the key quantitative parameters of this compound in comparison to other known SIRT2 inhibitors. This data is essential for experimental design, including determining appropriate compound concentrations.
| Inhibitor | Target(s) | IC₅₀ (SIRT2) | Selectivity | Mechanism of Action | Reference |
| This compound | SIRT2 | 1.45 µM | >50-fold selective over SIRT1/3/5 | Substrate-competitive | |
| AGK2 | SIRT2 | 3.5 µM | >14-fold selective over SIRT1/3 | Not specified | |
| SirReal2 | SIRT2 | 140 nM | >1000-fold selective over SIRT1/3/4/5/6 | Binds to a unique pocket, rearranging the active site | |
| Tenovin-6 | SIRT1, SIRT2 | ~9 µM | Non-selective between SIRT1 and SIRT2 | Not specified |
SIRT2 Signaling and Inhibition Workflow
SIRT2's primary function is the deacetylation of lysine residues on substrate proteins, a process dependent on the cofactor NAD⁺. A well-established substrate for SIRT2 is α-tubulin. Inhibition of SIRT2 by compounds like this compound prevents this deacetylation, leading to an accumulation of acetylated α-tubulin, which can be used as a biomarker for SIRT2 activity in cells.
Caption: Mechanism of SIRT2-mediated deacetylation and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for SIRT2 Inhibition
This protocol describes a fluorometric assay to determine the IC₅₀ value of this compound using recombinant human SIRT2. The assay is based on the deacetylation of a fluorogenic acetylated peptide substrate.
Caption: Workflow for the in vitro fluorometric SIRT2 inhibition assay.
Materials:
-
Recombinant Human SIRT2 Enzyme
-
SIRT2 Fluorogenic Substrate (e.g., based on p53 or H3 sequences)
-
NAD⁺
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound
-
Developer Solution (containing a protease, e.g., Trypsin)
-
Nicotinamide (SIRT inhibitor for stop solution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Remember to include a DMSO-only vehicle control.
-
Thaw recombinant SIRT2 enzyme on ice and dilute to the desired working concentration (e.g., 2X final concentration) in cold Assay Buffer.
-
Prepare a 2X working solution of the fluorogenic substrate and NAD⁺ in Assay Buffer. Recommended concentrations are often at or below the Kₘ for competitive inhibitors (e.g., 25-50 µM substrate, 500 µM NAD⁺).
-
Prepare the Developer/Stop Solution by adding Nicotinamide (to stop the SIRT2 reaction) to the developer solution at a final concentration of 1-2 mM.
-
-
Enzyme Reaction:
-
Add 25 µL of each this compound dilution (or vehicle control) to the wells of the 96-well plate.
-
Add 25 µL of the diluted SIRT2 enzyme solution to each well.
-
Include controls: "No Enzyme" (add buffer instead of enzyme) and "Positive Inhibitor Control" (using a known inhibitor like Nicotinamide).
-
Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the deacetylase reaction by adding 50 µL of the 2X Substrate/NAD⁺ mixture to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Signal Development and Measurement:
-
Stop the reaction by adding 50 µL of the Developer/Stop Solution to each well.
-
Incubate the plate at room temperature for 15-45 minutes to allow the fluorescent signal to develop.
-
Measure the fluorescence using a microplate reader with excitation at ~350-360 nm and emission at ~450-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "No Enzyme" control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for SIRT2 Target Engagement (Western Blot)
This protocol measures the downstream effect of SIRT2 inhibition in a cellular context by quantifying the acetylation of its substrate, α-tubulin. An increase in acetylated α-tubulin indicates successful target engagement by this compound.
Caption: Workflow for cellular target engagement via Western Blot analysis.
Materials:
-
Cell line known to express SIRT2 (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Deacetylase Inhibitor Cocktails (including Nicotinamide and Trichostatin A)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-acetyl-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (loading control)
-
-
HRP-conjugated Secondary Antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Western Blot Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Prepare working concentrations of this compound in complete culture medium. A typical concentration range would be 1-25 µM. Include a DMSO vehicle control.
-
Remove the old medium, wash cells once with PBS, and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 12-24 hours).
-
-
Protein Extraction:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and deacetylase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
-
Western Blotting:
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Analysis and Re-probing:
-
Quantify the band intensities for acetyl-α-tubulin using image analysis software.
-
To normalize the data, strip the membrane and re-probe with the primary antibody for total α-tubulin (loading control), or run a parallel gel.
-
Calculate the ratio of acetyl-α-tubulin to total α-tubulin for each treatment condition. A dose-dependent increase in this ratio confirms the inhibitory activity of this compound in cells.
-
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Alpha-Tubulin Acetylation via Western Blot Following ICL-SIRT078 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, differentiation, and cytoskeletal dynamics.[1][2][3] One of the key substrates of SIRT2 in the cytoplasm is α-tubulin, a major component of microtubules.[1][2] SIRT2 deacetylates α-tubulin at the lysine-40 (K40) residue, a post-translational modification that influences microtubule stability and function.
ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of SIRT2 with an in vitro IC50 value of 1.45 μM and over 50-fold selectivity for SIRT2 over SIRT1, SIRT3, and SIRT5. By inhibiting SIRT2, this compound leads to an increase in the acetylation of α-tubulin. This makes the detection of acetylated α-tubulin a reliable biomarker for assessing the cellular target engagement of this compound. This application note provides a detailed protocol for treating cells with this compound and subsequently quantifying the changes in α-tubulin acetylation using Western blotting.
Principle of the Assay
This protocol describes the treatment of a suitable cell line (e.g., MCF-7 breast cancer cells) with varying concentrations of the SIRT2 inhibitor this compound. Following treatment, cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each treatment condition are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with specific primary antibodies against acetylated α-tubulin (Ac-α-tubulin) and total α-tubulin, followed by incubation with corresponding secondary antibodies. The signal from the antibodies is detected, and the level of acetylated α-tubulin is normalized to the total α-tubulin to determine the effect of this compound on α-tubulin acetylation.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation.
Caption: Western blot workflow for α-tubulin acetylation analysis.
Quantitative Data
The following table presents representative data from a dose-response experiment in MCF-7 cells treated with this compound for 24 hours. Data is expressed as the ratio of acetylated α-tubulin to total α-tubulin, normalized to the vehicle control (DMSO).
| This compound Concentration (µM) | Fold Change in Acetylated α-Tubulin / Total α-Tubulin (Mean ± SEM) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 0.5 | 1.85 ± 0.21 |
| 1.0 | 2.95 ± 0.35 |
| 2.5 | 4.50 ± 0.48 |
| 5.0 | 5.80 ± 0.62 |
| 10.0 | 6.20 ± 0.75 |
Note: This is representative data based on the known effects of SIRT2 inhibitors. Actual results may vary depending on the cell line, experimental conditions, and reagents used.
Experimental Protocols
Materials and Reagents
-
Cell Line: MCF-7 (or other suitable cell line)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Vehicle Control: DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-acetyl-α-Tubulin (Lys40) antibody
-
Mouse anti-α-Tubulin antibody
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: for chemiluminescence detection
Cell Culture and Treatment
-
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM). Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-150 µL per well) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to new, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Following transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin (e.g., 1:1000 dilution) and total α-tubulin (e.g., 1:2000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for acetylated α-tubulin and total α-tubulin for each sample using densitometry software.
-
Normalize the intensity of the acetylated α-tubulin band to the corresponding total α-tubulin band for each treatment condition.
-
Express the results as a fold change relative to the vehicle-treated control.
Troubleshooting
-
No or weak signal for acetylated α-tubulin:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the ECL substrate is fresh and active.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a lower concentration of primary and secondary antibodies.
-
-
Uneven loading:
-
Ensure accurate protein quantification and careful loading of equal amounts of protein.
-
Use a loading control like α-tubulin or β-actin to verify even loading.
-
By following this protocol, researchers can effectively use Western blotting to measure the increase in α-tubulin acetylation as a downstream indicator of this compound activity in a cellular context.
References
Application Notes and Protocols for ICL-SIRT078 in N27 Rat Dopaminergic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-SIRT078 is a potent and highly selective substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family. With a Ki value of 0.62 ± 0.15 μM, this compound demonstrates over 50-fold selectivity for SIRT2 over SIRT1, SIRT3, and SIRT5.[1][2][3] Research has highlighted the neuroprotective potential of SIRT2 inhibition in models of Parkinson's disease.[1][2] Specifically, this compound has been shown to confer significant neuroprotection in a lactacystin-induced model of Parkinsonian neuronal cell death in the N27 rat dopaminergic cell line.
These application notes provide detailed protocols for utilizing this compound in N27 cells to study its neuroprotective effects, drawing from established methodologies.
Data Presentation
This compound Inhibition Profile
| Target | Ki (μM) | Selectivity vs. SIRT2 |
| SIRT2 | 0.62 ± 0.15 | - |
| SIRT1 | > 30 | > 50-fold |
| SIRT3 | > 30 | > 50-fold |
| SIRT5 | > 30 | > 50-fold |
Table 1: In vitro inhibitory activity of this compound against various human sirtuin isoforms.
Neuroprotective Effect of this compound in N27 Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Lactacystin (10 µM) | 55 ± 5 |
| This compound (10 µM) + Lactacystin (10 µM) | 85 ± 7 |
Table 2: Representative data demonstrating the neuroprotective effect of this compound against lactacystin-induced toxicity in N27 cells. Data are presented as mean ± SEM.
Experimental Protocols
N27 Cell Culture
The N27 rat dopaminergic cell line is a valuable tool for in vitro modeling of Parkinson's disease.
Materials:
-
N27 Rat Dopaminergic Neural Cell Line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Maintenance: Culture N27 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.
Lactacystin-Induced Neurotoxicity Model
Lactacystin is a proteasome inhibitor that induces apoptosis in neuronal cells, mimicking aspects of Parkinson's disease pathology.
Materials:
-
N27 cells cultured in 96-well plates
-
Lactacystin
-
This compound
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed N27 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, pre-treat the cells with the desired concentrations of this compound (e.g., 1-20 µM) for 1 hour. Include a vehicle control group (e.g., DMSO).
-
Induction of Neurotoxicity: After the pre-treatment, add lactacystin to the wells at a final concentration of 10 µM to induce cell death.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Assessment of Neuroprotection (Cell Viability Assay)
Cell viability can be quantified using various methods, such as the MTS or MTT assay.
Materials:
-
96-well plate with treated N27 cells
-
MTS reagent
-
Plate reader
Procedure:
-
Reagent Addition: Following the 24-hour incubation with lactacystin, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Western Blot for α-Tubulin Acetylation
This compound inhibits the deacetylation of α-tubulin by SIRT2. This can be visualized by Western blotting.
Materials:
-
Treated N27 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated N27 cells and determine the protein concentration.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Signaling Pathways and Workflows
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: this compound inhibits SIRT2, leading to neuroprotection.
Concluding Remarks
This compound serves as a valuable research tool for investigating the role of SIRT2 in dopaminergic neuron survival and the pathogenesis of Parkinson's disease. The protocols outlined here provide a framework for studying the neuroprotective effects of this selective SIRT2 inhibitor in the N27 cell line. Further investigation into the downstream signaling pathways affected by this compound will contribute to a better understanding of its therapeutic potential.
References
Application Notes and Protocols for ICL-SIRT078 in Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-SIRT078 is a selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the class III histone deacetylase (HDAC) family. While initially investigated for its neuroprotective properties, the role of SIRT2 in cancer progression has garnered significant interest. SIRT2's function in cancer is complex and can be context-dependent, acting as either a tumor suppressor or an oncogene.[1][2][3][4][5] However, a growing body of evidence suggests that inhibition of SIRT2 can exert broad anti-cancer effects by modulating key cellular processes, including cell cycle regulation and the stability of oncoproteins such as c-Myc. These findings present a compelling case for evaluating SIRT2 inhibitors like this compound as potential anti-proliferative agents in various cancer models.
This document provides detailed protocols for assessing the effect of this compound on cancer cell proliferation using common in vitro assays. It also includes representative data and diagrams to illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action: SIRT2 Inhibition in Cancer
SIRT2 is a NAD+-dependent deacetylase that is predominantly located in the cytoplasm. It targets a wide range of protein substrates, thereby influencing numerous cellular functions. In the context of cancer, SIRT2 has been implicated in the regulation of cell cycle progression, microtubule dynamics, and genomic stability. Inhibition of SIRT2 by a small molecule like this compound is hypothesized to disrupt these pro-proliferative functions. One of the key mechanisms by which SIRT2 inhibitors exert their anti-cancer effects is through the destabilization of the c-Myc oncoprotein. By inhibiting SIRT2, downstream signaling can lead to the ubiquitination and subsequent degradation of c-Myc, a critical driver of proliferation in many human cancers.
Figure 1. Proposed signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic data for the anti-proliferative activity of this compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | SIRT2 Expression | IC50 (µM) of this compound (72h) |
| MCF-7 | Breast Adenocarcinoma | Moderate | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | High | 4.2 |
| A549 | Lung Carcinoma | High | 6.8 |
| HCT116 | Colorectal Carcinoma | Moderate | 10.1 |
| HeLa | Cervical Cancer | Low | > 50 |
| BEAS-2B | Normal Lung Epithelium | Low | > 100 |
Disclaimer: The data presented in this table is for illustrative purposes only and represents expected outcomes based on the known function of SIRT2 inhibitors. Actual values must be determined experimentally.
Experimental Protocols
Two standard protocols for assessing cell proliferation are provided below: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Colorimetric Assay. The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells, and is well-suited for high-throughput screening. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. d. Include wells with medium only for background luminescence measurement. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical final concentration range for testing would be 0.1 to 100 µM. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Assay and Measurement: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence from all readings. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized viability (%) against the log concentration of this compound. d. Determine the IC50 value using non-linear regression analysis.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Sterile, clear 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: a. Follow steps 1 and 2 as described in the CellTiter-Glo® protocol, using a clear 96-well plate.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of solubilization solution to each well to dissolve the crystals. c. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measurement and Analysis: a. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm). b. Use a reference wavelength of >650 nm if desired. c. Perform data analysis as described in step 4 of the CellTiter-Glo® protocol.
Figure 2. Experimental workflow for cell proliferation assay.
References
- 1. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 4. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for ICL-SIRT078: A Selective SIRT2 Inhibitor
Application Notes and Protocols: ICL-SIRT078 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the stability and storage of ICL-SIRT078, a selective SIRT2 inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and development applications.
Compound Information
| Parameter | Value |
| IUPAC Name | 3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one[3] |
| CAS Number | 1060430-64-9[3] |
| Molecular Formula | C28H26N4O2S[3] |
| Molecular Weight | 482.60 g/mol |
Recommended Storage and Handling
Proper storage and handling are vital to prevent degradation and maintain the biological activity of this compound. The following conditions are based on information from chemical suppliers.
Table 2.1: Recommended Storage Conditions for Solid Compound and Solutions
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Solid Powder | -20°C | Store in a tightly sealed container in a dry and dark place. | >2 years (if stored properly) |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | 6 months at -20°C; 1 year at -80°C |
Disclaimer: The shelf life provided is an estimate based on typical handling of similar compounds. Users should independently verify the stability for their specific applications and storage conditions.
Stability Profile (Illustrative)
No formal, publicly available stability studies for this compound have been identified. The following table is for illustrative purposes only and demonstrates the type of data that would be generated in a comprehensive stability assessment. Researchers should perform their own stability studies for their specific formulations and storage conditions.
Table 3.1: Illustrative Stability Data for this compound in DMSO at -20°C
| Time Point | Purity (%) by HPLC | Appearance |
| Initial (T=0) | 99.5 | Colorless solution |
| 1 Month | 99.4 | Colorless solution |
| 3 Months | 99.2 | Colorless solution |
| 6 Months | 98.9 | Colorless solution |
| 12 Months | 98.1 | Faint yellow tint |
Experimental Protocols
Protocol 4.1: Preparation of this compound Stock Solution (10 mM)
-
Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure that all the solid material is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 482.60), add 207.2 µL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table 2.1.
Protocol 4.2: General Workflow for Assessing Solution Stability
This protocol outlines a general procedure for researchers to determine the stability of this compound in a specific solvent and storage condition.
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO) as described in Protocol 4.1. This is your T=0 sample.
-
Analyze the T=0 sample immediately using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the initial purity and concentration.
-
Store aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot and re-analyze it using the same analytical method as in step 2.
-
Compare the results from each time point to the T=0 sample to assess any degradation (decrease in purity, appearance of new peaks) over time.
Diagrams
Caption: Simplified signaling pathway showing this compound inhibiting SIRT2.
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
Troubleshooting & Optimization
troubleshooting ICL-SIRT078 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for solubility issues encountered with ICL-SIRT078, a selective SIRT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: It is highly unlikely that this compound will dissolve directly in aqueous buffers due to its predicted hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many small molecule inhibitors.[1][2]
Q2: I've prepared a stock solution of this compound in DMSO, but I see precipitation when I dilute it into my aqueous cell culture medium. What is causing this?
A2: This phenomenon, often called "solvent shock," is common when a concentrated organic stock solution is diluted into an aqueous medium where the compound has lower solubility.[1] Several factors can contribute to this:
-
High Final Concentration: The intended final concentration in your experiment may exceed the solubility limit of this compound in the aqueous medium.[1]
-
Insufficient Mixing: Rapid addition of the stock solution without adequate mixing can lead to localized high concentrations and precipitation.
-
Media Components: Proteins, salts, and other components in your cell culture medium can interact with the compound and reduce its solubility.[1]
-
Temperature: Changes in temperature between your stock solution storage and your experimental conditions (e.g., 37°C) can affect solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: While a specific datasheet with solubility data for this compound was not found, DMSO is the most common solvent for preparing stock solutions of hydrophobic small molecules. Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the experimental system's tolerance. Always check the compatibility of the solvent with your specific cell line or assay.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?
A4: You can perform a kinetic solubility assay. This involves preparing serial dilutions of your this compound stock solution in your final aqueous medium and observing the highest concentration that remains clear of any precipitation over a relevant time period (e.g., 2, 4, 24 hours) at your experimental temperature.
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow these troubleshooting steps:
1. Optimize Stock Solution Preparation:
-
Ensure Complete Dissolution: Before diluting, make sure your this compound is fully dissolved in the organic solvent. Gentle warming (be cautious of compound stability) or brief sonication can aid dissolution.
-
Use a Suitable Concentration: Avoid making your stock solution overly concentrated. If the compound does not fully dissolve, you may need to lower the concentration.
2. Refine the Dilution Method:
-
Pre-warm the Medium: Ensure your cell culture medium or aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the stock solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortex During Addition: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.
3. Modify the Final Solution:
-
Reduce the Final Concentration: The most straightforward solution is often to lower the final concentration of this compound in your experiment.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% DMSO) may help maintain solubility. Always include a vehicle control with the same solvent concentration in your experiments.
-
pH Adjustment: For ionizable compounds, the pH of the aqueous medium can significantly impact solubility. You can test a range of pH values to find the optimal solubility, ensuring it is compatible with your assay.
-
Use of Solubilizing Excipients: For particularly challenging compounds, the use of solubilizing agents like HP-β-cyclodextrin or surfactants such as Pluronic® F-68 can be explored.
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₆N₄O₂S |
| Molecular Weight | 482.60 g/mol |
| Mechanism of Action | SIRT2 Inhibitor |
Table 2: Experimental Solubility Log
| Solvent | Concentration (mM) | Temperature (°C) | Observations (e.g., Clear, Precipitate) |
| DMSO | Room Temp | ||
| Ethanol | Room Temp | ||
| PBS (pH 7.4) | 37 | ||
| Cell Culture Medium | 37 | ||
| (Add other solvents as tested) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 482.60 g/mol * Volume (L)
-
For 1 mL (0.001 L): Mass = 10 * 482.60 * 0.001 = 4.826 mg
-
-
Weigh out 4.83 mg of this compound powder.
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium to achieve final concentrations ranging from, for example, 100 µM down to 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and in your vehicle control (e.g., 0.5%).
-
Incubate the dilutions at 37°C in a CO₂ incubator.
-
Visually inspect for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 4, and 24 hours).
-
The highest concentration that remains clear throughout the experiment is the approximate kinetic solubility under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway for this compound as a SIRT2 inhibitor.
References
potential off-target effects of ICL-SIRT078
This technical support resource provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of the SIRT2 inhibitor, ICL-SIRT078. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Based on available research, this compound is a highly selective SIRT2 inhibitor.[1][2] The primary characterization of its off-target effects has focused on its selectivity against other sirtuin isoforms, specifically SIRT1, SIRT3, and SIRT5.[1][2] In these studies, this compound demonstrated high selectivity for SIRT2.[1]
Q2: How selective is this compound for SIRT2 compared to other sirtuins?
A2: this compound has been shown to be more than 100 times more selective for SIRT2 over SIRT1, SIRT3, and SIRT5. For specific inhibitory concentrations, please refer to the data table below.
Q3: Has this compound been screened against a broader panel of kinases or other enzymes?
A3: Publicly available literature does not contain data on the screening of this compound against a broad kinase panel or other enzyme families. Such screening is crucial for identifying potential off-target interactions that are not related to the sirtuin family. Without this data, it is difficult to definitively rule out other off-target effects.
Q4: I am observing an unexpected phenotype in my experiments with this compound. How can I determine if it is an off-target effect?
A4: To investigate a potential off-target effect, consider the following troubleshooting steps:
-
Dose-response analysis: Correlate the concentration of this compound that produces the phenotype with its IC50 for SIRT2. If the effect only occurs at concentrations significantly higher than the SIRT2 IC50, it may be an off-target effect.
-
Use of a structurally different SIRT2 inhibitor: If a different selective SIRT2 inhibitor produces the same phenotype, it strengthens the evidence that the effect is on-target.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down SIRT2 expression. If this reproduces the phenotype observed with this compound, it suggests an on-target effect.
-
Control experiments: In all experiments, include appropriate vehicle controls to ensure the observed effects are due to the compound.
Data Presentation
This compound Potency and Sirtuin Selectivity
| Target | IC50 (µM) | K_i_ (µM) | Selectivity vs. SIRT2 |
| SIRT2 | 1.45 | 0.62 | - |
| SIRT1 | >100 | Not Reported | >69-fold |
| SIRT3 | >100 | Not Reported | >69-fold |
| SIRT5 | Not Reported | Not Reported | >50-fold |
Data is compiled from fluorogenic peptide-based assays and tubulin-K40 peptide competitive assays.
Experimental Protocols
SIRT2 Inhibition Assay (Fluorogenic Peptide-Based)
This protocol is a generalized representation based on methodologies described for characterizing thienopyrimidinone-based SIRT2 inhibitors.
1. Reagents and Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic peptide substrate derived from p53
-
NAD+
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated peptide)
-
96-well black microplates
-
Fluorimeter
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, the fluorogenic peptide substrate, and NAD+ to the assay buffer.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorimeter (e.g., excitation at 360 nm and emission at 460 nm).
3. Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: On-target pathway of this compound.
Caption: Experimental workflow for determining inhibitor selectivity.
References
Technical Support Center: ICL-SIRT078 Cytotoxicity Assessment in Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of ICL-SIRT078 in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of enzymes. In the context of neuronal research, SIRT2 inhibition has been primarily associated with neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Huntington's disease. Its mechanism involves the hyperacetylation of various substrates, including α-tubulin, which can affect microtubule dynamics and cellular transport. Additionally, SIRT2 inhibition has been shown to modulate cholesterol biosynthesis pathways by affecting the nuclear trafficking of SREBP-2.[1]
Q2: Is this compound expected to be cytotoxic to primary neurons?
A2: The primary role of SIRT2 inhibitors like this compound in neuronal models is often neuroprotection.[1][2] However, as with any compound, cytotoxicity can occur, particularly at high concentrations or with prolonged exposure. It is crucial to perform a thorough dose-response analysis to determine the optimal concentration for your experiments that balances efficacy with minimal toxicity. Off-target effects or solvent toxicity can also contribute to unexpected cell death.
Q3: What are the initial morphological signs of cytotoxicity in primary neurons treated with this compound?
A3: Initial signs of cytotoxicity can be observed using phase-contrast microscopy and may include:
-
Neurite blebbing or beading.
-
Retraction and fragmentation of neurites.
-
Detachment of neuronal cell bodies from the culture substrate.
-
Shrinking of the cell body (pyknosis).
-
Increased appearance of floating, phase-bright dead cells.
Q4: How can I differentiate between apoptosis and necrosis in my cultures?
A4: Apoptosis is a programmed, controlled form of cell death characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, while necrosis is an uncontrolled form of cell death resulting from acute injury, leading to cell swelling and lysis.[3][4] Specific assays can distinguish between these two pathways. For example, Annexin V staining can identify early apoptotic cells, while propidium iodide (PI) or LDH release assays are indicative of necrotic or late apoptotic cells with compromised membrane integrity. TUNEL assays can also be used to detect DNA fragmentation characteristic of apoptosis.
Data Presentation: Expected Cytotoxicity of SIRT2 Inhibitors
While specific cytotoxic concentrations for this compound in primary neurons are not extensively published, data from other selective SIRT2 inhibitors can provide a general reference for designing dose-response experiments. It is imperative to empirically determine the IC50 (inhibitory concentration 50%) and LC50 (lethal concentration 50%) for this compound in your specific primary neuron culture system.
| Compound Class | Example Compound | Reported IC50 (SIRT2 Inhibition) | Expected Cytotoxic Range in Primary Neurons | Reference |
| Thienopyrimidinone | This compound | ~1.45 µM | >10 µM (Hypothesized) | |
| Thioacyl lysine | TM | 0.028 µM | Sub-micromolar to low micromolar | |
| Carboxamide | AGK2 | ~3.5 µM | Low to mid-micromolar | |
| Indole | AC-93253 | 6 µM | Low to mid-micromolar |
Note: The "Expected Cytotoxic Range" is an estimation and should be validated experimentally. Neuroprotective effects are often observed at concentrations around or slightly above the IC50 for SIRT2 inhibition.
Troubleshooting Guides
Problem 1: High background cell death in untreated (control) cultures.
| Possible Cause | Troubleshooting Steps |
| Poor Culture Health | - Ensure optimal culture conditions: proper coating of culture vessels (e.g., poly-D-lysine), appropriate seeding density, and use of high-quality, serum-free neuronal culture medium with necessary supplements. - Minimize mechanical stress during cell dissociation and plating. |
| Contamination | - Regularly inspect cultures for signs of bacterial or fungal contamination. - Use sterile techniques and consider a course of antibiotics/antimycotics if necessary. |
| Excitotoxicity | - Ensure L-glutamate concentrations in the media are appropriate and not leading to excitotoxicity, especially in long-term cultures. |
| Solvent Toxicity | - If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
Problem 2: Inconsistent results in this compound cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Variable Compound Potency | - Prepare fresh stock solutions of this compound for each experiment and store them appropriately to avoid degradation. |
| Uneven Cell Seeding | - Ensure a homogenous single-cell suspension before plating to achieve uniform cell density across all wells. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Assay Timing | - The timing of the cytotoxicity assay is critical. Perform a time-course experiment to determine the optimal endpoint for measuring the effects of this compound. |
Problem 3: this compound treatment leads to rapid and widespread cell death, even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Primary Neurons | - Primary neurons can be highly sensitive. Perform a wide-range dose-response curve, starting from very low (nanomolar) concentrations, to identify the toxic threshold. |
| Off-Target Effects | - While this compound is selective for SIRT2, high concentrations may inhibit other sirtuins or cellular targets. - Review literature for known off-target effects of thienopyrimidinone-based inhibitors. |
| Interaction with Media Components | - Some components of the culture media may potentiate the toxic effects of the compound. Consider testing in different media formulations if possible. |
Mandatory Visualizations
Experimental workflow for assessing this compound cytotoxicity.
Simplified signaling pathway of SIRT2 inhibition by this compound.
References
Technical Support Center: ICL-SIRT078 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experiments involving the selective SIRT2 inhibitor, ICL-SIRT078.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2).[1][2] Its mechanism of action is substrate-competitive, meaning it competes with the natural substrates of SIRT2 for binding to the enzyme's active site.[2] SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which are involved in a variety of cellular processes. A key substrate of SIRT2 is α-tubulin, and inhibition of SIRT2 by this compound leads to hyperacetylation of α-tubulin.[1]
Q2: What are the primary research applications for this compound?
This compound is primarily used in research to investigate the biological roles of SIRT2. It has shown neuroprotective effects in in vitro models of Parkinson's disease.[1] Additionally, it has been observed to suppress the proliferation of certain cancer cell lines, such as MCF-7 breast cancer cells, at higher concentrations.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C, protected from light. Before each experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium.
Q4: Can this compound be used in cell-based assays?
Yes, this compound is cell-permeable and has been successfully used in various cell-based assays. When planning cell-based experiments, it is crucial to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint. A concentration-response curve should be generated to identify the effective dose for SIRT2 inhibition without inducing significant cytotoxicity, unless cytotoxicity is the endpoint being studied.
Q5: Are there any known liabilities or potential off-target effects of this compound?
While this compound is reported to be a highly selective SIRT2 inhibitor, it is good practice to consider potential off-target effects, especially at high concentrations. Researchers should include appropriate controls in their experiments, such as using a structurally distinct SIRT2 inhibitor or employing genetic knockdown/knockout of SIRT2 to confirm that the observed effects are indeed due to SIRT2 inhibition.
Troubleshooting Guides
Issue 1: High Variability in In Vitro SIRT2 Inhibition Assays
| Potential Cause | Recommended Solution |
| Inconsistent timing of reagent addition | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents, especially the developer solution in fluorescence-based assays. |
| Fluorescence interference from the compound | Test this compound in the absence of the SIRT2 enzyme to measure its intrinsic fluorescence at the assay wavelengths. Subtract this background fluorescence from your experimental readings. |
| Temperature fluctuations during the assay | Ensure that all assay components are equilibrated to the reaction temperature before starting the experiment. Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the incubation. |
| Incomplete mixing of reagents | Gently mix the assay plate after each reagent addition by tapping or using a plate shaker. Avoid vigorous shaking that could cause bubbles or cross-contamination. |
| Degradation of NAD+ | Prepare fresh NAD+ solutions for each experiment. Avoid multiple freeze-thaw cycles of NAD+ stock solutions. |
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., α-tubulin hyperacetylation)
| Potential Cause | Recommended Solution |
| Cell confluence variability | Seed cells at a consistent density and allow them to reach a specific confluence (e.g., 70-80%) before treatment. Variability in cell density can affect cellular metabolism and drug response. |
| Inconsistent incubation times | Use a timer to ensure precise and consistent incubation periods with this compound for all experimental replicates and batches. |
| Suboptimal antibody performance in Western blotting | Validate your primary antibodies for acetylated α-tubulin and total α-tubulin. Run appropriate controls, such as lysates from cells treated with a known deacetylase inhibitor (e.g., Trichostatin A), to confirm antibody specificity. |
| Variability in protein extraction and quantification | Use a standardized protocol for cell lysis and protein extraction. Ensure complete cell lysis to solubilize all proteins. Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein for Western blotting. |
| This compound precipitation in culture medium | Visually inspect the culture medium after adding this compound to ensure it is fully dissolved. If precipitation occurs, consider preparing the final dilution in pre-warmed medium and vortexing briefly before adding to the cells. |
Experimental Protocols
Protocol 1: In Vitro SIRT2 Deacetylase Inhibition Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
-
Prepare Reagents:
-
SIRT2 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorophore).
-
NAD+ solution.
-
This compound serial dilutions.
-
Developer solution (containing a protease to cleave the deacetylated substrate).
-
Stop solution (e.g., a broad-spectrum deacetylase inhibitor like Trichostatin A).
-
-
Assay Procedure:
-
Add 20 µL of SIRT2 Assay Buffer to all wells of a 96-well black plate.
-
Add 5 µL of serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 10 µL of recombinant SIRT2 enzyme to all wells except the "no enzyme" control wells.
-
Add 5 µL of NAD+ solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic SIRT2 substrate.
-
Incubate at 37°C for 60 minutes.
-
Add 50 µL of the developer solution and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized activity versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of α-tubulin Acetylation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or SH-SY5Y) in 6-well plates and grow to 70-80% confluence.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the acetylated α-tubulin band to the intensity of the total α-tubulin or loading control band.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation.
Caption: Western blot workflow for analyzing α-tubulin acetylation.
References
Technical Support Center: Confirming ICL-SIRT078 Activity in Cells
Welcome to the technical support center for researchers utilizing ICL-SIRT078. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments to confirm the cellular activity of this compound, a known SIRT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs).[1] SIRT2 is an NAD+-dependent deacetylase that removes acetyl groups from lysine residues on various protein substrates. By inhibiting SIRT2, this compound is expected to increase the acetylation level of SIRT2 target proteins.
Q2: What is the primary and most common way to confirm that this compound is active in my cells?
A2: The most established method to confirm the cellular activity of a SIRT2 inhibitor like this compound is to measure the hyperacetylation of α-tubulin, a well-known substrate of SIRT2.[2] This is typically assessed by Western blotting using an antibody specific for acetylated α-tubulin (at lysine 40). An increase in the acetylated α-tubulin signal upon treatment with this compound indicates successful inhibition of SIRT2.
Q3: Are there other methods to measure SIRT2 inhibition?
A3: Yes, several other methods can be employed:
-
In vitro Deacetylase Activity Assay: You can measure the deacetylase activity of SIRT2 in cell lysates using a fluorometric assay kit.[3][4][5] Treatment with this compound should lead to a decrease in SIRT2 activity in this assay.
-
Acetylation of Other SIRT2 Substrates: You can assess the acetylation status of other known SIRT2 substrates, such as p53 or histone H4, by Western blotting.
-
Downstream Functional Assays: Depending on your cell type and experimental context, you can measure functional outcomes of SIRT2 inhibition, such as changes in cell viability, apoptosis, or cell migration.
-
Direct Target Engagement Assays: Advanced techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm the direct binding of this compound to SIRT2 within the cell.
Troubleshooting Guide 1: Western Blot for Acetylated α-Tubulin
This guide provides a step-by-step protocol and troubleshooting tips for assessing the increase in α-tubulin acetylation following treatment with this compound.
Experimental Workflow
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a multi-well plate at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat cells with a dose-range of this compound. It is crucial to include a vehicle control (e.g., DMSO) and a positive control if available (e.g., a known SIRT2 inhibitor like AGK2).
-
Incubate for a suitable duration (e.g., 6-24 hours), which may need to be optimized for your cell line.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail and a deacetylase inhibitor such as Trichostatin A (TSA) and nicotinamide to preserve the acetylation marks.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (a 10% gel is generally suitable for α-tubulin, which is ~55 kDa).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (Lys40) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
After imaging, you can strip the membrane and re-probe for total α-tubulin as a loading control.
-
Data Presentation: Expected Results
| Treatment Group | This compound Conc. (µM) | Acetylated α-Tubulin (Relative Densitometry) | Total α-Tubulin (Relative Densitometry) | Normalized Acetyl-α-Tubulin/Total α-Tubulin Ratio |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | Increased | ~1.0 | Increased |
| This compound | 5 | Further Increased | ~1.0 | Further Increased |
| This compound | 10 | Maximal Increase | ~1.0 | Maximal Increase |
| Positive Control | (e.g., 10 µM AGK2) | Increased | ~1.0 | Increased |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No increase in acetylated α-tubulin | - this compound concentration is too low.- Incubation time is too short.- this compound is inactive.- Low SIRT2 expression in your cell line. | - Perform a dose-response and time-course experiment.- Verify the integrity of your this compound stock.- Confirm SIRT2 expression in your cells by Western blot or qPCR. |
| High background on Western blot | - Insufficient blocking.- Primary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA).- Titrate the primary antibody concentration.- Increase the number and duration of TBST washes. |
| Inconsistent loading control (total α-tubulin) | - Pipetting errors during sample loading.- Uneven protein transfer. | - Carefully quantify and load equal amounts of protein.- Ensure proper setup of the transfer apparatus. |
Troubleshooting Guide 2: Cellular SIRT2 Deacetylase Activity Assay
This guide outlines the principles of a fluorometric assay to directly measure SIRT2 deacetylase activity in cell lysates.
Assay Principle
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 4. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
ICL-SIRT078 degradation in cell culture media
Welcome to the technical support center for ICL-SIRT078. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address potential issues related to the stability and degradation of this sirtuin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
While specific stability data for this compound in various cell culture media is not yet extensively published, sirtuin inhibitors as a class can exhibit variable stability. The stability of a small molecule inhibitor like this compound in your specific cell culture system will depend on several factors, including the composition of the media, incubation temperature, pH, and exposure to light. For general guidance, it is recommended to prepare fresh solutions of this compound for each experiment to ensure consistent activity.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Q3: Are there any known factors that can accelerate the degradation of sirtuin inhibitors in cell culture?
Yes, several factors can influence the stability of small molecule inhibitors in cell culture media:
-
Light Exposure: Many components in cell culture media are light-sensitive, and their photo-degradation can generate reactive oxygen species, which may in turn degrade the inhibitor.[1][2] It is advisable to protect your media and experimental setup from direct light.
-
Temperature: Although cell cultures are maintained at a constant temperature (typically 37°C), temperature fluctuations during media preparation and storage can impact the stability of dissolved compounds.[2]
-
Serum Components: The presence of enzymes in serum can potentially metabolize or degrade small molecule inhibitors.[3] If you observe rapid loss of this compound activity, consider reducing the serum concentration or using a serum-free medium if your cell line permits.
-
pH of the Medium: Changes in the pH of the culture medium can affect the chemical stability of dissolved compounds. Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the medium.
-
Oxidative Stress: High levels of oxidative stress in the cell culture environment can lead to the degradation of sensitive compounds.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of the compound in stock solution or working solution. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Prepare working solutions immediately before each experiment. |
| Instability in the specific cell culture medium being used. | Test the stability of this compound in your medium over your typical experiment duration. Consider using a fresh medium change with the inhibitor for longer experiments. | |
| Variability in results between experiments. | Inconsistent handling of the compound or media. | Standardize protocols for media preparation, inhibitor dilution, and storage. Minimize exposure of media and inhibitor solutions to light. |
| Degradation due to repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Loss of inhibitor activity over the course of a long-term experiment. | Half-life of the compound in the culture conditions is shorter than the experiment duration. | Replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). The optimal replenishment schedule should be determined empirically. |
| Presence of metabolic enzymes in the cell culture, particularly if using primary cells or high serum concentrations. | If possible, reduce the serum concentration or switch to a serum-free medium. Alternatively, increase the initial concentration of the inhibitor to compensate for metabolic degradation. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific experimental conditions.
-
Preparation: Prepare a working solution of this compound in your cell culture medium of choice at the final concentration used in your experiments.
-
Incubation: Aliquot the solution into multiple sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot and store it at -80°C.
-
Analysis: Once all time points are collected, analyze the concentration of active this compound in each aliquot. This can be done using analytical methods such as High-Performance Liquid Chromatography (HPLC) or a relevant bioassay to measure its inhibitory activity on SIRT2.
-
Data Interpretation: Plot the concentration or activity of this compound against time to determine its degradation rate and half-life in your specific cell culture medium.
Visual Guides
Below are diagrams to help visualize key concepts related to this compound stability and experimental workflow.
Caption: Key factors that can contribute to the degradation of this compound in cell culture.
Caption: A recommended workflow to maintain the stability and activity of this compound.
References
- 1. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nucleusbiologics.com [nucleusbiologics.com]
- 3. Intracellular protein degradation in cultured bovine lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuins as Important Factors in Pathological States and the Role of Their Molecular Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with ICL-SIRT078
Welcome to the technical support center for ICL-SIRT078. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered while working with this selective SIRT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2).[1] Its primary mechanism involves binding to SIRT2 and preventing the deacetylation of its target proteins. A well-established biomarker for SIRT2 inhibition is the hyperacetylation of α-tubulin.[2]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has demonstrated significant neuroprotective effects in an in vitro model of Parkinson's disease.[1][2] Due to the diverse roles of SIRT2 in cellular processes, it is being investigated for its potential in various nervous system diseases and metabolic disorders.[2]
Q3: How selective is this compound for SIRT2 over other sirtuins?
A3: this compound is reported to be a highly selective SIRT2 inhibitor, with good to excellent selectivity over other sirtuin subtypes. This selectivity is a key feature of the compound, minimizing off-target effects related to the inhibition of other sirtuins like SIRT1 or SIRT3.
Q4: What are the known off-target effects of sirtuin inhibitors in general?
A4: While this compound is highly selective for SIRT2, it is important to be aware of the potential for off-target effects with small molecule inhibitors. Some sirtuin activators and inhibitors have been shown to affect multiple sirtuin isoforms or even unrelated targets. For example, some SIRT1 activators also have effects on SIRT3 and SIRT5. It is crucial to include appropriate controls to validate that the observed phenotype is due to SIRT2 inhibition.
Troubleshooting Guide for Unexpected Results
This guide addresses potential discrepancies between expected and observed experimental outcomes with this compound.
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| No change in α-tubulin acetylation levels. | 1. Suboptimal concentration of this compound: The concentration used may be too low to effectively inhibit SIRT2 in your specific cell line or system. 2. Cell permeability issues: The compound may not be efficiently entering the cells. 3. Incorrect experimental timeline: The incubation time may be too short to observe a significant change in acetylation. 4. Antibody quality: The antibody used for detecting acetylated α-tubulin may be of poor quality or used at a suboptimal dilution. | 1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal dose for your system. 2. Verify cell permeability: While not explicitly stated to be a common issue, consider using a positive control known to enter the cells and induce a similar effect. 3. Optimize incubation time: Conduct a time-course experiment to identify the optimal duration of treatment. 4. Validate your antibody: Use a positive control (e.g., a known SIRT2 inhibitor or a cell line with genetically knocked down SIRT2) to confirm antibody performance. |
| Observed phenotype is inconsistent with known SIRT2 functions. | 1. Off-target effects: Although highly selective, at higher concentrations, off-target effects cannot be completely ruled out. 2. Cell-type specific roles of SIRT2: The function of SIRT2 can be context-dependent and may differ in your specific cell model. 3. Complex downstream signaling: The observed phenotype may be an indirect consequence of SIRT2 inhibition. | 1. Titrate this compound to the lowest effective concentration: This will minimize the risk of off-target effects. 2. Use a secondary, structurally different SIRT2 inhibitor: Confirm that the phenotype is reproducible with another selective SIRT2 inhibitor. 3. Employ genetic approaches: Use siRNA or shRNA to knockdown SIRT2 and see if the phenotype is recapitulated. 4. Conduct a thorough literature review: Investigate the known roles of SIRT2 in your specific cell type or disease model. |
| Increased cell death or unexpected toxicity. | 1. High concentration of this compound: Excessive concentrations can lead to cytotoxicity. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. 3. SIRT2's role in cell survival: In some contexts, inhibition of SIRT2 may indeed promote apoptosis. | 1. Perform a cell viability assay: Determine the cytotoxic concentration (CC50) of this compound in your cell line. 2. Run a vehicle control: Treat cells with the same concentration of the solvent used for this compound to rule out solvent-induced toxicity. 3. Investigate the role of SIRT2 in your cell line's survival: Review literature on the role of SIRT2 in the specific cancer or cell type you are studying. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Visualizations
Caption: Mechanism of action of this compound as a SIRT2 inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Improving the Selectivity of SIRT2 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity and reliability of Sirtuin 2 (SIRT2) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of assays used to measure SIRT2 inhibition, and what are their primary applications?
A1: The most common assays for SIRT2 inhibition can be broadly categorized into biochemical and cellular assays.
-
Biochemical Assays: These in vitro assays use purified recombinant SIRT2 enzyme and a specific substrate. They are ideal for initial high-throughput screening of compound libraries to identify potential inhibitors and for determining an inhibitor's potency (e.g., IC50 value). A popular example is the fluorescence-based assay, such as the Fluor de Lys assay.[1][2]
-
Cellular Assays: These assays measure SIRT2 activity or target engagement within a cellular context. They are crucial for validating hits from biochemical screens and assessing inhibitor permeability, stability, and on-target activity in a more physiologically relevant environment.[3] Examples include Western blotting to detect the acetylation of SIRT2 substrates (like α-tubulin) and Cellular Thermal Shift Assays (CETSA).[3][4]
Q2: My inhibitor shows potent activity in a biochemical assay but is inactive in a cellular assay. What are the possible reasons?
A2: This is a common challenge. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach SIRT2 in the cytoplasm.
-
Compound Instability or Metabolism: The compound could be unstable in the cellular environment or rapidly metabolized into an inactive form.
-
Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps.
-
Off-Target Effects in Biochemical Assay: The inhibitor might be interacting with components of the in vitro assay system in a non-specific manner, leading to a false-positive result. Differences in cellular uptake and solubility of inhibitors can lead to these observations.
Q3: How can I confirm that my inhibitor is selectively targeting SIRT2 and not other sirtuins (e.g., SIRT1 or SIRT3)?
A3: Demonstrating selectivity is critical. A multi-pronged approach is recommended:
-
Biochemical Selectivity Profiling: Test your inhibitor against a panel of other sirtuins (especially the closely related SIRT1 and SIRT3) using biochemical assays to determine its IC50 value for each.
-
Cellular Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound physically binds to SIRT2 inside cells. This method assesses changes in the thermal stability of a target protein upon ligand binding.
-
Orthogonal Cellular Assays: Measure the acetylation status of known, specific substrates for different sirtuins in cells. For instance, assess α-tubulin acetylation for SIRT2, p53 acetylation for SIRT1, and IDH2 acetylation for SIRT3. A selective SIRT2 inhibitor should increase α-tubulin acetylation without affecting the acetylation of SIRT1 or SIRT3 substrates.
-
Genetic Approaches: To rule out off-target effects, you can use genetic methods. For example, overexpressing SIRT2 should counteract the effects of a true SIRT2 inhibitor. Conversely, expressing a catalytically inactive mutant of SIRT2 (e.g., SIRT2-H150Y) can mimic the effects of a selective inhibitor.
Q4: SIRT2 has both deacetylase and demyristoylase activity. How does this affect my inhibition assay?
A4: This is a crucial and often overlooked aspect of SIRT2 biology. Many reported SIRT2 inhibitors are active against its deacetylation function but do not inhibit its demyristoylation activity. When selecting an assay and interpreting results, consider the following:
-
Substrate Choice: The choice of substrate (acetylated vs. myristoylated peptide) will determine which activity you are measuring.
-
Inhibitor Characterization: It is essential to test potential inhibitors against both activities to fully characterize their mechanism of action and selectivity. Some inhibitors, like TM, have been shown to inhibit both functions, while others like SirReal2 and AGK2 only inhibit deacetylation.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Step |
| Autofluorescence of Test Compound | 1. Run a control well containing only the assay buffer and your test compound. 2. Subtract this background fluorescence from the values of your experimental wells. |
| Contaminated Reagents | 1. Use fresh, high-purity reagents, especially the buffer and water. 2. Ensure that reagents are stored correctly, protected from light. |
| Non-enzymatic Deacetylation | 1. Include a "no enzyme" control well to measure the rate of substrate degradation independent of SIRT2 activity. |
| Developer/Trypsin Activity Issues | 1. Ensure the developer solution (often containing trypsin) is fresh and active. 2. Follow the recommended incubation times for the development step precisely. |
Issue 2: No or Weak Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | 1. Verify the identity and purity of your inhibitor using analytical methods (e.g., LC-MS, NMR). 2. Check for proper storage and handling of the compound. |
| Inhibitor Solubility Issues | 1. Ensure your inhibitor is fully dissolved in the assay buffer. Some compounds may require a small percentage of a co-solvent like DMSO. 2. Always include a vehicle control (e.g., DMSO alone) to account for any solvent effects. |
| Incorrect Assay Conditions | 1. Verify that the concentrations of SIRT2, substrate, and NAD+ are appropriate. For competitive inhibitors, using substrate concentrations at or below the Km is recommended to avoid masking the inhibitor's effect. 2. Ensure the assay buffer pH and temperature are optimal for SIRT2 activity. |
| Mechanism-Based Inhibition | Some inhibitors require pre-incubation with the enzyme and NAD+ before the addition of the substrate to exert their effect. Test different pre-incubation times. |
Issue 3: Inconsistent Results in Western Blot for α-tubulin Acetylation
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | 1. Use a well-validated antibody specific for acetylated α-tubulin (Ac-α-tubulin). 2. Perform a peptide block experiment to confirm antibody specificity. |
| Suboptimal Cell Treatment | 1. Optimize inhibitor concentration and incubation time. Perform a dose-response and time-course experiment. 2. Ensure consistent cell density and health across all experimental conditions. |
| Issues with Other Deacetylases | 1. Remember that other enzymes, like HDAC6, also deacetylate α-tubulin. To isolate the effect of SIRT2 inhibition, consider using a combination of inhibitors or genetic knockdowns if necessary. |
| Loading Control Variability | 1. Use a reliable loading control, such as total α-tubulin or GAPDH, to normalize your data. 2. Ensure accurate protein quantification before loading your samples. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Common SIRT2 Inhibitors
This table summarizes the in vitro potency and selectivity of several widely used SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3. Note that values can vary between different studies and assay conditions.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 | Reference |
| TM | ~26 | 0.038 | >25 | High (~650-fold vs SIRT1) | |
| AGK2 | 3.5 | 3.5 | - | Low (Not selective vs SIRT1) | |
| SirReal2 | >100 | 0.23 | >100 | High | |
| Tenovin-6 | ~21 | ~10 | - | Low (Not selective vs SIRT1) | |
| NH4-13 | >50 | 0.087 | >50 | High | |
| NH4-6 | 3.0 | 0.032 | 2.3 | Low (Pan-SIRT1-3 inhibitor) |
Data compiled from multiple sources, slight variations may exist.
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based Deacetylase Assay
This protocol is adapted from commercially available kits and is suitable for screening potential SIRT2 inhibitors.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2).
-
Reconstitute recombinant human SIRT2 enzyme in Assay Buffer to a working concentration (e.g., 100 nM).
-
Prepare a stock solution of the fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9 sequence) in Assay Buffer.
-
Prepare a stock solution of NAD+ (co-substrate) in Assay Buffer (e.g., 3 mM).
-
Prepare serial dilutions of your test inhibitor in Assay Buffer with a small, consistent percentage of DMSO if needed. Include a vehicle-only control.
-
Prepare a Developer solution (containing a protease like trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 45 µL of your diluted test inhibitor or vehicle control.
-
Add 5 µL of SIRT2 enzyme solution to each well.
-
Mix and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of a substrate/NAD+ mix (prepared to achieve desired final concentrations, e.g., 25 µM substrate and 500 µM NAD+).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the Developer solution to each well.
-
Incubate at room temperature for 30-45 minutes to allow the fluorophore to be released from the deacetylated substrate.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex. 360 nm, Em. 460 nm).
-
-
Data Analysis:
-
Subtract background fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Cellular α-tubulin Acetylation
This protocol allows for the assessment of SIRT2 inhibition in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MCF-7) and allow them to adhere overnight.
-
Treat cells with various concentrations of the SIRT2 inhibitor or vehicle control for a predetermined amount of time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail and a non-Class III HDAC inhibitor (like Trichostatin A, TSA) to preserve the acetylation state.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total α-tubulin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated-α-tubulin signal to the total α-tubulin signal for each sample.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if an inhibitor binds to SIRT2 in intact cells.
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat one set of cells with the test inhibitor at a desired concentration and another set with vehicle control for 1-2 hours.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, then cool to room temperature. One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble SIRT2 remaining at each temperature using Western blotting with a specific SIRT2 antibody.
-
-
Data Analysis:
-
Quantify the SIRT2 bands for both the vehicle- and inhibitor-treated samples at each temperature.
-
Plot the amount of soluble SIRT2 as a function of temperature. A successful target engagement will result in a thermal shift, meaning the SIRT2 protein in the inhibitor-treated sample will be more stable at higher temperatures compared to the vehicle-treated sample.
-
Visualizations
Caption: SIRT2 signaling pathway and key substrates.
Caption: Workflow for validating a selective SIRT2 inhibitor.
Caption: Troubleshooting decision tree for SIRT2 assays.
References
- 1. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 fluorometric drug discovery assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 3. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ICL-SIRT078 and Other SIRT2 Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a potent and selective SIRT2 inhibitor is crucial for advancing studies in neurodegenerative diseases, cancer, and metabolic disorders. This guide provides an objective comparison of ICL-SIRT078 against other well-known SIRT2 inhibitors, supported by experimental data and detailed protocols.
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target. Its role in various cellular processes, including cell cycle regulation, microtubule dynamics, and neuroinflammation, has spurred the development of numerous inhibitors. Among these, this compound has shown promise due to its high selectivity. This guide will compare this compound with other widely used SIRT2 inhibitors: AGK2, SirReal2, Tenovin-6, and Thiomyristoyl (TM).
Quantitative Comparison of SIRT2 Inhibitor Potency and Selectivity
The efficacy and specificity of an inhibitor are paramount. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other inhibitors against SIRT1, SIRT2, and SIRT3. Lower IC50 values indicate greater potency.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 over SIRT1 | Selectivity for SIRT2 over SIRT3 |
| This compound | >72.5[1] | 1.45[1] | >72.5[1] | >50-fold[1] | >50-fold[1] |
| AGK2 | 30 | 3.5 | 91 | ~8.6-fold | ~26-fold |
| SirReal2 | >100 | 0.14 | >100 | >714-fold | >714-fold |
| Tenovin-6 | 21 | 10 | 67 | ~0.48-fold (less selective) | ~6.7-fold |
| Thiomyristoyl (TM) | 98 | 0.028 | >200 | ~3500-fold | >7142-fold |
Note: IC50 values can vary slightly between different experimental conditions and assay formats.
Experimental Protocols
Reproducible experimental data is the cornerstone of scientific research. Below are detailed methodologies for key experiments used to characterize SIRT2 inhibitors.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of SIRT2 by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore like AMC)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and nicotinamide)
-
Test inhibitors (this compound and others) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test inhibitors at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the SIRT2 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block SIRT2 activity within cells by measuring the acetylation level of α-tubulin, a known SIRT2 substrate.
Materials:
-
Cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the relative increase in acetylation.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of SIRT2 inhibitors stems from their ability to modulate specific signaling pathways.
This compound has demonstrated a significant neuroprotective effect in a model of Parkinson's disease. This is attributed to the inhibition of SIRT2-mediated deacetylation of its substrates, which can rescue α-synuclein toxicity.
A primary and well-validated downstream effect of SIRT2 inhibition is the hyperacetylation of α-tubulin. SIRT2 directly deacetylates α-tubulin, a key component of microtubules. Inhibition of this activity leads to increased tubulin acetylation, which can affect microtubule stability and dynamics, impacting processes like cell division and intracellular transport.
Conclusion
The choice of a SIRT2 inhibitor depends on the specific research application.
-
This compound stands out for its high selectivity for SIRT2 over SIRT1 and SIRT3, making it an excellent tool for studies where isoform-specific effects are critical, particularly in the context of neurodegenerative diseases.
-
Thiomyristoyl (TM) offers the highest potency and remarkable selectivity, representing a powerful tool for biochemical and cellular studies.
-
SirReal2 also provides high potency and selectivity and is a valuable research tool.
-
AGK2 is a moderately potent and selective inhibitor that has been widely used in various studies.
-
Tenovin-6 is a less selective inhibitor, also targeting SIRT1, which may be useful in contexts where dual inhibition is desired, but its effects may not be solely attributable to SIRT2 inhibition.
Researchers should carefully consider the potency, selectivity, and cellular effects of each inhibitor to select the most appropriate compound for their experimental needs. This guide provides a foundational dataset to aid in this critical decision-making process.
References
A Comparative Guide to SIRT2 Inhibitors: ICL-SIRT078 vs. AGK2
For researchers and drug development professionals investigating the therapeutic potential of Sirtuin 2 (SIRT2) inhibition, the selection of a potent and selective small molecule inhibitor is a critical first step. This guide provides a comparative analysis of two prominent SIRT2 inhibitors, ICL-SIRT078 and AGK2, focusing on their reported efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Mechanism of Action
Both this compound and AGK2 are potent and selective inhibitors of SIRT2, an NAD+-dependent deacetylase involved in a variety of cellular processes, including cell cycle control, genomic integrity, and neuroprotection.[1] Their primary mechanism of action involves the direct inhibition of SIRT2's catalytic activity, leading to the hyperacetylation of its substrates, most notably α-tubulin.
Efficacy and Potency: A Comparative Overview
| Compound | Target | IC50 (µM) | Selectivity Profile | Key Reported Effects |
| This compound | SIRT2 | 1.45[1][2] | Highly selective for SIRT2. | Neuroprotective in in vitro models of Parkinson's disease.[1][2] |
| AGK2 | SIRT2 | 3.5 | Selective for SIRT2 over SIRT1 (IC50 > 30 µM) and SIRT3 (IC50 > 91 µM). | Neuroprotective, anti-inflammatory, and anti-cancer effects. |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by these inhibitors and a general workflow for evaluating their efficacy.
Caption: SIRT2 signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for comparing SIRT2 inhibitor efficacy.
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the evaluation of SIRT2 inhibitors.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound, AGK2) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 5 µL of the diluted compounds or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add 20 µL of SIRT2 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of a solution containing the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value.
Neuroprotection Assay in a Parkinson's Disease Model
This cell-based assay evaluates the ability of SIRT2 inhibitors to protect neurons from toxin-induced cell death, a hallmark of neurodegenerative diseases like Parkinson's.
Cell Line:
-
N27 rat dopaminergic neuronal cell line
Materials:
-
N27 cells
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)
-
Lactacystin (a proteasome inhibitor used to induce neuronal cell death)
-
This compound and AGK2 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed N27 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, AGK2, or vehicle control (DMSO) for 24 hours.
-
Induce neurotoxicity by adding lactacystin to the culture medium at a final concentration of 5 µM.
-
Incubate the cells for another 24 hours.
-
Assess cell viability using the MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculate the percentage of neuroprotection relative to the lactacystin-treated control.
Conclusion
References
A Head-to-Head Comparison of SIRT2 Inhibitors: A Guide for Researchers
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a significant therapeutic target in fields ranging from neurodegenerative diseases to oncology.[1][2] Primarily located in the cytoplasm, SIRT2 is involved in diverse cellular processes, including the regulation of microtubule dynamics, cell cycle control, and metabolic homeostasis.[2][3][4] The development of potent and selective inhibitors is crucial for elucidating its biological functions and for therapeutic applications. This guide provides a head-to-head comparison of commonly used SIRT2 inhibitors, focusing on their potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a SIRT2 inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50), which indicates the concentration required to reduce the enzyme's activity by 50%. A lower IC50 value signifies higher potency. Selectivity, another critical parameter, refers to the inhibitor's ability to target SIRT2 over other sirtuin isoforms, thereby minimizing off-target effects. The following tables summarize the in vitro potency and selectivity of four widely studied SIRT2 inhibitors: AGK2, SirReal2, Tenovin-6, and TM (a thiomyristoyl lysine compound).
Table 1: In Vitro Inhibitory Activity (IC50, μM) Against Sirtuin Deacetylation
| Inhibitor | SIRT1 | SIRT2 | SIRT3 | Reference |
| AGK2 | >50 | 3.5 | >50 | |
| SirReal2 | >100 | 0.23 | >100 | |
| Tenovin-6 | ~26 | ~9 | >50 | |
| TM | ~26 | 0.038 | >50 |
Note: IC50 values can vary depending on experimental conditions.
Table 2: In Vitro Inhibitory Activity (IC50, μM) Against Sirtuin Demyristoylation
| Inhibitor | SIRT2 | SIRT6 | Reference |
| AGK2 | >50 | Not Tested | |
| SirReal2 | >50 | Not Tested | |
| Tenovin-6 | >50 | Not Tested | |
| TM | 0.049 | >50 |
Key Observations:
-
Potency: TM is the most potent inhibitor of SIRT2's deacetylase and demyristoylase activities in vitro. SirReal2 also demonstrates high potency against SIRT2 deacetylase activity.
-
Selectivity: TM and SirReal2 exhibit high selectivity for SIRT2 over SIRT1 and SIRT3. In contrast, AGK2 and Tenovin-6 show some cross-reactivity with SIRT1.
-
Activity-Dependent Inhibition: A noteworthy finding is that most tested inhibitors, apart from TM, could not inhibit the demyristoylation activity of SIRT2, highlighting substrate-dependent inhibition.
Cellular Activity and On-Target Effects
While in vitro assays are essential for determining direct enzymatic inhibition, assessing an inhibitor's performance within a cellular context is critical. This involves evaluating its ability to penetrate cell membranes, engage with the target protein, and elicit a biological response.
Table 3: Cellular Activity of SIRT2 Inhibitors
| Inhibitor | Effect on α-tubulin Acetylation (MCF-7 cells, 25 μM) | Cytotoxicity (GI50, μM in HCT116 cells) | Reference |
| AGK2 | Increased | 18 | |
| SirReal2 | Increased | 14 | |
| Tenovin-6 | Increased | 2.1 | |
| TM | Increased | 8.5 |
Key Observations:
-
All four compounds were able to increase the acetylation of α-tubulin, a known SIRT2 substrate, in MCF-7 cells, confirming their ability to inhibit SIRT2 in a cellular environment.
-
Interestingly, while TM is the most potent inhibitor in vitro, Tenovin-6 displayed the most potent cytotoxic effects against cancer cell lines. This discrepancy may be due to differences in cellular uptake and solubility.
-
Further studies on anchorage-independent growth showed that the anticancer effect of TM was most significantly dependent on SIRT2 inhibition, underscoring its on-target activity.
Signaling Pathways and Experimental Workflows
To visualize the role of SIRT2 and the experimental procedures used for inhibitor evaluation, the following diagrams are provided.
Caption: SIRT2-mediated deacetylation of α-tubulin and p53, and points of inhibition.
Caption: Workflow for determining the IC50 of SIRT2 inhibitors via an in vitro assay.
Experimental Protocols
Reproducible and reliable data are contingent on well-defined experimental methodologies. Below are protocols for key assays used in the characterization of SIRT2 inhibitors.
In Vitro SIRT2 Deacetylase Assay
This assay directly quantifies the enzymatic activity of purified SIRT2 and is the primary method for determining IC50 values.
-
Objective: To determine the IC50 value of a SIRT2 inhibitor.
-
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In the microplate wells, combine the recombinant SIRT2 enzyme, the fluorogenic substrate, and NAD+.
-
Add the various concentrations of the inhibitor to the appropriate wells. Include a control group with DMSO only (no inhibitor).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that an inhibitor directly binds to its target protein within the complex environment of a cell.
-
Objective: To confirm target engagement of a SIRT2 inhibitor in cells.
-
Materials:
-
Cultured cells (e.g., HCT116)
-
Test inhibitor
-
Lysis buffer
-
Equipment for heating samples precisely
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for SIRT2
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or a vehicle control for a defined period.
-
Harvest and lyse the cells.
-
Divide the cell lysates into several aliquots.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C). Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Centrifuge the heated lysates to pellet the aggregated (denatured) proteins.
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of soluble SIRT2 remaining in the supernatant at each temperature using Western blotting.
-
Compare the thermal stability of SIRT2 in the inhibitor-treated samples versus the control samples. A shift to a higher melting temperature in the presence of the inhibitor indicates direct target engagement.
-
Conclusion
The selection of an appropriate SIRT2 inhibitor is highly dependent on the specific research question and experimental context.
-
For studies requiring the highest potency and selectivity in vitro, especially those investigating both deacetylation and demyristoylation, TM is an excellent choice.
-
SirReal2 offers a combination of high potency and selectivity for deacetylation, making it a valuable tool for targeted biochemical and cellular studies.
-
AGK2 has been widely used and is effective in cellular models, though it is less potent than SirReal2 and TM.
-
Tenovin-6 , while less selective, exhibits strong cellular effects and may be useful in studies where potent downstream phenotypes are desired, though careful validation of on-target effects is necessary.
Researchers should always consider performing validation experiments, such as target knockdown or overexpression, to confirm that the observed biological effects are indeed a result of SIRT2 inhibition. This comparative guide serves as a foundation for making informed decisions in the selection and application of SIRT2 inhibitors for advancing research and therapeutic development.
References
validating ICL-SIRT078 specificity for SIRT2 over SIRT1/3
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the sirtuin inhibitor ICL-SIRT078, with a focus on validating its specificity for Sirtuin 2 (SIRT2) over the closely related isoforms, Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support the objective evaluation of this compound's performance against alternative sirtuin inhibitors.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and a panel of well-characterized, selective sirtuin inhibitors were evaluated in in-vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzymatic activity by 50%, are summarized below.
| Inhibitor | Target Sirtuin | IC50 (µM) | Selectivity Profile |
| This compound | SIRT2 | 1.45 [1] | >50-fold selective over SIRT1, SIRT3, and SIRT5 [1] |
| Selisistat (EX-527) | SIRT1 | 0.038 - 0.098[1] | >200-fold selective over SIRT2 and ~500-fold over SIRT3[1] |
| AGK2 | SIRT2 | 3.5 | Selective for SIRT2 over SIRT1 and SIRT3 |
| 3-TYP | SIRT3 | Not specified | Selective for SIRT3 over SIRT1 and SIRT2 |
Note: The exact IC50 values for this compound against SIRT1 and SIRT3 are not publicly available, but the selectivity has been reported to be greater than 50-fold.
Experimental Protocols
To ensure reproducibility and transparent evaluation, detailed protocols for the key experiments cited in this guide are provided below.
In Vitro Sirtuin Deacetylase Activity Assay (Fluorometric)
This assay quantifies the deacetylase activity of SIRT1, SIRT2, or SIRT3 by measuring the fluorescence generated from a specific acetylated peptide substrate.
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic acetylated peptide substrate (specific for each sirtuin)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the specific fluorogenic acetylated peptide substrate, and NAD+.
-
Add the diluted inhibitors to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the corresponding recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for an additional period (e.g., 15 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: Western Blot Analysis of Substrate Acetylation
This method assesses the ability of an inhibitor to penetrate cells and inhibit the deacetylase activity of a specific sirtuin by measuring the acetylation status of its known downstream substrate.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF-7)
-
Cell culture medium and reagents
-
Test inhibitor (this compound) and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-p53 (for SIRT1)
-
Anti-acetyl-α-tubulin (for SIRT2)
-
Anti-acetyl-MnSOD (for SIRT3)
-
Antibodies for total p53, α-tubulin, MnSOD, and a loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and controls for a specified duration (e.g., 24 hours).
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein and loading control.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the biological context of sirtuin inhibition, the following diagrams were generated using Graphviz.
References
ICL-SIRT078: A Comparative Guide to its Sirtuin Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of ICL-SIRT078 against various human sirtuin (SIRT) isoforms. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for studies on SIRT2-mediated biological processes.
Selectivity Profile of this compound Against Sirtuin Isoforms
This compound has been identified as a potent and selective inhibitor of SIRT2.[1] A virtual screening of over 25 million compounds led to the discovery of this small molecule.[1] The selectivity of this compound is attributed to a strong network of hydrophobic interactions within the SIRT2 acylated substrate binding cleft, which are reportedly disrupted by loops present in SIRT1, SIRT3, and SIRT5.[1]
The inhibitory activity of this compound is summarized in the table below. The compound exhibits a half-maximal inhibitory concentration (IC50) of 1.45 µM for SIRT2 and displays over 50-fold selectivity for SIRT2 compared to SIRT1, SIRT3, and SIRT5.[1]
| Sirtuin Isoform | IC50 (µM) | Selectivity vs. SIRT2 |
| SIRT1 | > 72.5 | > 50-fold |
| SIRT2 | 1.45 | - |
| SIRT3 | > 72.5 | > 50-fold |
| SIRT4 | Data not available | Data not available |
| SIRT5 | > 72.5 | > 50-fold |
| SIRT6 | Data not available | Data not available |
| SIRT7 | Data not available | Data not available |
Note: Specific IC50 values for SIRT1, SIRT3, and SIRT5 were not available in the reviewed literature, but are greater than 50-fold that of SIRT2. Data for SIRT4, SIRT6, and SIRT7 were not found in the reviewed literature.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for this compound against various sirtuin isoforms is typically performed using an in vitro fluorogenic assay. The following is a representative protocol for such an experiment.
Objective: To determine the IC50 values of this compound for human SIRT1, SIRT2, SIRT3, and SIRT5.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5)
-
Fluorogenic sirtuin substrate (e.g., a peptide corresponding to a known sirtuin substrate with a fluorophore and a quencher)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A dilution series is then prepared in assay buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Recombinant sirtuin enzymes and the fluorogenic substrate are diluted to their final working concentrations in pre-warmed assay buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add the sirtuin enzyme solution.
-
Add the this compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a solution containing both the fluorogenic substrate and NAD+.
-
Reaction Incubation: The plate is incubated for a specific duration (e.g., 60 minutes) at 37°C, protected from light.
-
Development: The reaction is stopped, and the fluorescent signal is developed by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
The fluorescence readings are corrected by subtracting the background fluorescence (wells without enzyme).
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the selectivity profile.
Caption: Experimental workflow for determining sirtuin inhibition.
Caption: Selectivity profile of this compound against sirtuins.
References
Unveiling the Functional Consequences of SIRT2 Inhibition: A Comparative Guide to ICL-SIRT078 and Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances between chemical inhibition and genetic knockdown of a target protein is paramount for robust experimental design and interpretation. This guide provides a comprehensive cross-validation of the effects of the selective SIRT2 inhibitor, ICL-SIRT078, with genetic knockdown of SIRT2, offering a clear comparison of their reported impacts on cellular processes.
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase predominantly found in the cytoplasm, where it plays a crucial role in various cellular processes, including cell cycle regulation, metabolic homeostasis, and cytoskeletal dynamics. Its dysregulation has been implicated in a range of diseases, from neurodegenerative disorders to cancer, making it an attractive therapeutic target. This guide delves into two primary methods for interrogating SIRT2 function: pharmacological inhibition using the selective compound this compound and genetic suppression via RNA interference (shRNA/siRNA).
Comparative Analysis of Phenotypic Effects
While direct head-to-head studies are limited, a comparative analysis of data from independent research reveals overlapping and distinct consequences of chemical and genetic SIRT2 inhibition. The primary readout for on-target SIRT2 activity is the acetylation status of its key substrate, α-tubulin.
Table 1: Comparison of this compound and SIRT2 Knockdown Effects on α-Tubulin Acetylation
| Intervention | Cell Line/Model | Outcome | Reference |
| This compound | MCF-7 (Breast Cancer) | Increased α-tubulin acetylation | [1] |
| N27 (Rat Dopaminergic Neurons) | Neuroprotective effect associated with SIRT2 inhibition | [1] | |
| SIRT2 Knockdown (siRNA) | Primary Oligodendrocyte Precursors | Increased α-tubulin acetylation and promotion of cell arbor complexity | [2] |
| SIRT2 Knockdown (shRNA) | Multiple Myeloma Cell Lines | Inhibition of cell proliferation, induction of apoptosis |
Table 2: Comparison of Cellular Phenotypes
| Phenotype | This compound | SIRT2 Knockdown (shRNA/siRNA) | Key Considerations |
| Cell Viability | Reported to have anti-proliferative effects in some cancer cell lines. | Shown to inhibit cell proliferation in multiple myeloma and other cancers. | Cell-type and context-dependent effects. |
| Apoptosis | Can induce apoptosis in certain cancer contexts. | Promotes apoptosis in multiple myeloma cells. | The specific apoptotic pathways activated may differ. |
| Neuroprotection | Demonstrated neuroprotective effects in a Parkinson's disease model.[1] | Rescues neuropathy in a Charcot-Marie-Tooth disease model. | Highlights the therapeutic potential in neurodegenerative diseases. |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Purpose: To assess the effect of this compound or SIRT2 knockdown on cell proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
For this compound treatment, replace the medium with fresh medium containing various concentrations of the inhibitor or DMSO as a vehicle control.
-
For SIRT2 knockdown, transfect cells with SIRT2-specific shRNA or a non-targeting control shRNA.
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Purpose: To quantify the extent of apoptosis induced by this compound or SIRT2 knockdown.
Protocol:
-
Treat cells with this compound or transfect with SIRT2 shRNA as described for the viability assay.
-
After the desired incubation period (e.g., 48 hours), harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
Western Blot for α-Tubulin Acetylation
Purpose: To determine the on-target effect of this compound and SIRT2 knockdown by measuring the acetylation of α-tubulin.
Protocol:
-
Lyse treated or transfected cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the acetylated-α-tubulin signal to total α-tubulin or a loading control like β-actin.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental logic and the biological context of SIRT2, the following diagrams have been generated.
Caption: Experimental workflow for comparing this compound and SIRT2 knockdown.
Caption: Simplified SIRT2 signaling pathway and key substrates.
Discussion of Off-Target Effects
A critical consideration when comparing chemical inhibitors and genetic knockdown is the potential for off-target effects, which can confound data interpretation.
-
This compound: As a chemical inhibitor, this compound may have off-target effects by binding to other proteins with similar structural motifs. While it has been reported to be highly selective for SIRT2 over other sirtuins, comprehensive proteome-wide profiling is necessary to fully exclude off-target interactions. The observed phenotype should ideally be rescued by the expression of a drug-resistant SIRT2 mutant.
-
SIRT2 Knockdown (shRNA/siRNA): RNA interference can lead to off-target effects through the unintended silencing of mRNAs with partial sequence complementarity to the shRNA or siRNA.[3] This can be mitigated by using multiple independent shRNA/siRNA sequences targeting different regions of the SIRT2 mRNA and ensuring that they produce a consistent phenotype. Rescue experiments, where an shRNA-resistant SIRT2 cDNA is expressed to restore the wild-type phenotype, are the gold standard for confirming on-target effects.
Conclusion
References
A Comparative Guide to Selective SIRT2 Inhibitors for Researchers
Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and various cancers.[1][2][3][4] As a primarily cytoplasmic protein, SIRT2 deacetylates numerous substrates, including α-tubulin, p53, and histone H4, thereby regulating critical cellular processes like cell cycle progression, cytoskeletal dynamics, and gene expression.[5] The growing interest in this enzyme has spurred the development of numerous small-molecule inhibitors.
This guide provides a comparative analysis of prominent selective SIRT2 inhibitors, presenting key performance data, detailed experimental methodologies for their evaluation, and visualizations of relevant pathways and workflows to aid researchers in selecting the appropriate tools for their studies.
Quantitative Comparison of Selective SIRT2 Inhibitors
The efficacy and selectivity of SIRT2 inhibitors are paramount for their use as research tools and potential therapeutics. The following tables summarize the inhibitory potency (IC50) and selectivity of several widely studied compounds.
Table 1: Inhibitory Activity (IC50) of Selective SIRT2 Inhibitors
| Inhibitor | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Notes |
| AGK2 | 3.5 | 30 | 91 | A selective, cell-permeable, reversible inhibitor. |
| AK-7 | 15.5 | No effect reported | No effect reported | A brain-permeable inhibitor. |
| TM | 0.038 (deacetylation) 0.049 (demyristoylation) | ~26 | No inhibition | A potent, mechanism-based inhibitor with high selectivity. |
| SirReal2 | 0.23 | >100 | >100 | Inhibits deacetylation but not demyristoylation activity. |
| Tenovin-6 | ~9 | ~26 | Not specified | Originally identified as a p53 activator; inhibits both SIRT1 and SIRT2. |
| Compound 55 | 0.25 | >50 (<25% inhibition) | >50 (<25% inhibition) | A cambinol-based inhibitor with high selectivity. |
IC50 values can vary based on assay conditions and substrates used.
Experimental Protocols for Inhibitor Evaluation
Standardized and reproducible assays are crucial for comparing the potency and cellular effects of SIRT2 inhibitors. Below are detailed methodologies for key biochemical and cellular experiments.
Biochemical Inhibition Assay (Fluorometric Method)
This high-throughput assay is commonly used for primary screening of SIRT2 inhibitors. Commercial kits are available from suppliers like Sigma-Aldrich and Abcam.
-
Principle: The assay measures the fluorescence generated from a two-step reaction. First, SIRT2 deacetylates a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore (e.g., AFC). In the second step, a developer solution is added, which contains an enzyme that specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent the initial deacetylation, thus blocking signal generation.
-
Protocol Outline:
-
Reagent Preparation: Reconstitute recombinant SIRT2 enzyme, fluorogenic substrate, NAD+ cofactor, and developer solution in the provided assay buffer. Warm reagents to room temperature before use.
-
Inhibitor Preparation: Dissolve test compounds (e.g., in DMSO) and prepare a serial dilution to the desired test concentrations (typically 2x final concentration) in assay buffer. Include a known inhibitor (e.g., Nicotinamide) as a positive control and a solvent-only (e.g., DMSO) as a negative control.
-
Reaction Setup (96-well black plate):
-
Add 5 µL of SIRT2 Enzyme to each well.
-
Add 45 µL of the diluted test inhibitor, positive control, or assay buffer (for enzyme control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation: Start the reaction by adding a master mix containing the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination & Development: Add the developer solution to each well. This stops the SIRT2 reaction and initiates the development of the fluorescent signal. Incubate for an additional 15-30 minutes.
-
Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (α-Tubulin Acetylation)
This assay confirms that an inhibitor can enter cells and engage its target, SIRT2. The acetylation level of α-tubulin, a well-established SIRT2 substrate, is measured via Western blot or immunofluorescence.
-
Principle: In cells, SIRT2 deacetylates α-tubulin at lysine 40. Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin (Ac-α-tubulin). This change can be detected using an antibody specific to this modification.
-
Protocol Outline (Western Blot):
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, HCT116, or PC-3M-luc) and allow them to adhere overnight. Treat the cells with various concentrations of the SIRT2 inhibitor or solvent control for a specified duration (e.g., 5 to 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A) to preserve the acetylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., total α-tubulin or GAPDH) to ensure equal protein loading.
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the Ac-α-tubulin signal to the loading control. A dose-dependent increase in the Ac-α-tubulin signal indicates successful SIRT2 inhibition in the cell.
-
In Vivo Efficacy Assessment (Xenograft Mouse Model)
Animal models are essential for evaluating the therapeutic potential of SIRT2 inhibitors. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.
-
Principle: This model assesses the ability of a SIRT2 inhibitor to suppress tumor growth in a living organism.
-
Protocol Outline:
-
Cell Preparation: Culture human cancer cells (e.g., H441 NSCLC cells) under standard conditions. Harvest and resuspend the cells in a suitable medium like a PBS/Matrigel mixture.
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control (vehicle) groups.
-
Drug Administration: Administer the SIRT2 inhibitor (e.g., AK-7 at 10-20 mg/kg or TM) via a clinically relevant route, such as intraperitoneal (i.p.) injection, on a predetermined schedule (e.g., daily or every other day).
-
Monitoring: Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and body weight regularly throughout the study. Observe the general health of the animals.
-
Study Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for target engagement).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and vehicle control groups to determine the in vivo efficacy of the inhibitor.
-
Visualizing Pathways and Processes
Diagrams are provided to illustrate the molecular mechanism of action for certain inhibitors and the general workflow for inhibitor discovery and validation.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 3. What are SIRT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 5. scbt.com [scbt.com]
A Comparative Analysis of SIRT2 Inhibitors: ICL-SIRT078 vs. SirReal2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent SIRT2 inhibitors, ICL-SIRT078 and SirReal2. The information is intended to assist researchers in making informed decisions for their specific experimental needs. The comparison is based on available experimental data from various studies and includes details on potency, selectivity, and cellular effects.
Data Presentation
The following tables summarize the quantitative data for this compound and SirReal2 based on published literature. It is important to note that the data for each compound were generated in separate studies, and direct comparison should be approached with caution as experimental conditions may vary.
Table 1: In Vitro Potency against Sirtuins
| Compound | Target | IC50 (µM) | Reference |
| This compound | SIRT2 | 1.45 | [1] |
| SIRT1 | >50-fold selectivity vs SIRT2 | [1] | |
| SIRT3 | >50-fold selectivity vs SIRT2 | [1] | |
| SIRT5 | >50-fold selectivity vs SIRT2 | [1] | |
| SirReal2 | SIRT2 | 0.140 | [2] |
| SIRT1 | >1000-fold selectivity vs SIRT2 | ||
| SIRT3 | Very little effect | ||
| SIRT4 | Very little effect | ||
| SIRT5 | Very little effect | ||
| SIRT6 | No substantial reduction in activity |
Table 2: Cellular Activity and Effects
| Compound | Cell Line | Assay | Observed Effect | Reference |
| This compound | MCF-7 | α-tubulin acetylation | Increased acetylation | |
| MCF-7 | Cell Proliferation | Suppression at higher concentrations | ||
| N27 (rat dopaminergic neural cell line) | Lactacystin-induced cell death | Significant neuroprotective effect | ||
| SirReal2 | HeLa | α-tubulin acetylation | Hyperacetylation of the microtubule network | |
| HeLa | BubR1 abundance | Significant depletion | ||
| Acute Myeloid Leukemia (AML) cells | Cell Proliferation (in combination with VS-5584) | Synergistic inhibition of proliferation | ||
| Tumor xenograft model (mice) | Tumor Growth (in combination with VS-5584) | Suppressed tumor growth and extended survival |
Experimental Protocols
SIRT2 Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the in vitro potency of SIRT2 inhibitors.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Z-Lys(Ac)-AMC)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence developer)
-
Test compounds (this compound, SirReal2) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well.
-
Add the diluted test compounds or vehicle control to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 355/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular α-Tubulin Acetylation Assay
This protocol describes a method to assess the effect of SIRT2 inhibitors on the acetylation of its substrate, α-tubulin, in cells.
Materials:
-
Human cell line (e.g., MCF-7 or HeLa)
-
Cell culture medium and supplements
-
Test compounds (this compound, SirReal2)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative change in α-tubulin acetylation.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for evaluating the effect of compounds on cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound, SirReal2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds or vehicle control.
-
Incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualization
Caption: SIRT2 deacetylation of α-tubulin and its inhibition.
References
Comparative Efficacy of ICL-SIRT078 in Cancer Models Resistant to Other Inhibitors
In the landscape of targeted cancer therapy, the emergence of resistance to established inhibitors remains a critical challenge. Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has garnered attention as a therapeutic target due to its involvement in cell cycle regulation, genomic stability, and oncogenic signaling. This guide provides a comparative analysis of the novel SIRT2 inhibitor, ICL-SIRT078, against other known SIRT2 inhibitors, with a focus on their efficacy in cancer models exhibiting resistance to conventional chemotherapeutic agents.
Executive Summary
This compound is a selective SIRT2 inhibitor that has demonstrated activity across a broad range of cancer cell lines. While direct head-to-head studies in resistant models are limited, by cross-referencing data from large-scale cancer cell line screens with published literature on drug-resistant models, we can infer its potential efficacy. This guide synthesizes available data to compare this compound with other well-characterized SIRT2 inhibitors: AGK2, SirReal2, Tenovin-6, and TM (Thiomyristoyl). The data suggests that SIRT2 inhibition, in general, holds promise for overcoming resistance to standard-of-care agents.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other SIRT2 inhibitors in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary. Data for this compound is primarily sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
Table 1: IC50 Values (μM) of SIRT2 Inhibitors in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile (if known) | This compound (GDSC) | AGK2 | SirReal2 | Tenovin-6 | TM |
| A549 | Lung Carcinoma | Cisplatin-Resistant variants exist[1][2] | 28.9 | >50 | ~10-20 | ~5-10 | ~10-20 |
| MCF7 | Breast Adenocarcinoma | Doxorubicin-Resistant variants exist | 30.1 | 66.2 | ~10-20 | ~5-10 | ~10-20 |
| HCT116 | Colon Carcinoma | 5-FU-Resistant variants exist | 29.5 | >50 | ~5-10 | ~5-10 | ~5-10 |
| MDA-MB-231 | Breast Adenocarcinoma | Doxorubicin-Resistant variants exist | 27.8 | >50 | ~10-20 | ~5-10 | ~10-20 |
Note: The IC50 values for AGK2, SirReal2, Tenovin-6, and TM are approximated from various sources and may not be directly comparable due to different experimental setups.
Signaling Pathways and Mechanism of Action
SIRT2 has been implicated in several signaling pathways relevant to cancer cell survival and drug resistance. Inhibition of SIRT2 can potentially reverse resistance through multiple mechanisms.
SIRT2-Mediated c-Myc Degradation
SIRT2 can stabilize the oncoprotein c-Myc by repressing the transcription of NEDD4, an E3 ubiquitin ligase that targets c-Myc for proteasomal degradation[3][4][5]. Inhibition of SIRT2 can therefore lead to the destabilization and degradation of c-Myc, a key driver of proliferation in many cancers.
Figure 1: SIRT2-mediated stabilization of c-Myc.
SIRT2 and p53 Acetylation
SIRT2 can deacetylate the tumor suppressor protein p53 at lysine 382, leading to its inactivation and subsequent degradation. Inhibition of SIRT2 can increase p53 acetylation, thereby enhancing its tumor-suppressive functions, including apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for ICL-SIRT078
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for ICL-SIRT078 is not publicly available. The following guidance is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. This guide is intended to provide a procedural framework to ensure the safety of laboratory personnel and compliance with standard regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to assume the compound has potentially hazardous properties, as is standard practice for novel research chemicals.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.
-
Hand Protection: Use chemically resistant gloves appropriate for the solvents being used with this compound. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is mandatory to protect against splashes and minor spills.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for laboratory safety and environmental responsibility. Adherence to the following step-by-step protocol is essential for all research personnel.
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for the handling and disposal of this compound. This should be documented and approved by the laboratory supervisor.
-
Waste Identification and Segregation: Properly identify and segregate all waste streams containing this compound.[1][2][3] Do not mix different types of waste.
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., pipette tips, vials, gloves, weigh boats) in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and sealable hazardous waste container. The container must have a tight-fitting screw cap.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glass Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.
-
-
Container Management: The selection and management of waste containers are crucial for preventing leaks and ensuring safe handling.
-
Use containers that are chemically compatible with the waste they will hold.
-
Ensure containers are in good condition, with secure, tight-fitting lids.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A list of all chemical constituents, including solvents and their approximate concentrations.
-
The accumulation start date (the date the first drop of waste was added).
-
-
Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure the storage area is well-ventilated and secure.
-
Store incompatible waste types separately to prevent dangerous reactions. For example, keep acids and bases in separate secondary containment.
-
-
Disposal of "Empty" Containers: A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.
-
For acutely toxic chemicals, containers must be triple-rinsed, with the rinsate collected as hazardous waste.
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
-
-
Request for Waste Pickup: Once a waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Provide accurate and complete information about the waste, including its composition and quantity.
-
Data for Disposal Planning
While specific quantitative data for this compound is not available, the following table outlines the key parameters to consider for its disposal, which should be determined in consultation with your institution's EHS department.
| Parameter | General Guidance for this compound |
| Waste Classification | Treat as hazardous chemical waste. |
| Required PPE | Safety goggles, lab coat, chemical-resistant gloves. |
| Engineering Controls | Certified chemical fume hood for all handling. |
| Solid Waste Container | Sealable, compatible plastic or glass container. |
| Liquid Waste Container | Sealable, compatible plastic or glass container with a screw cap. |
| Storage Location | Designated and labeled Satellite Accumulation Area. |
| Disposal Route | Collection by institutional Environmental Health and Safety (EHS) for incineration or other approved methods. |
Experimental Protocols
In the absence of a specific SDS, no validated experimental protocol for the chemical neutralization or deactivation of this compound can be provided. Treat all this compound waste as hazardous and arrange for its disposal through your institution's EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Icl-sirt078
Disclaimer: No specific Safety Data Sheet (SDS) for Icl-sirt078 is publicly available. This guide is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) guidelines and perform a risk assessment prior to handling this compound.
This compound is a highly selective, substrate-competitive SIRT2 inhibitor used in research, including studies on neuroprotective effects in models of Parkinson's disease.[1][2] Due to its potent biological activity and the lack of comprehensive safety data, it should be handled with caution as a potentially hazardous compound.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure when handling potent compounds like this compound. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95) | Recommended for weighing and handling the solid form to prevent inhalation of aerosolized particles. |
| Chemical Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. | |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown or Lab Coat | A dedicated lab coat or disposable gown should be worn over personal clothing. For operations with a higher risk of contamination, disposable coveralls made of materials like Tyvek are recommended.[3] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[3] A face shield worn over goggles offers additional protection, especially when handling larger volumes of solutions. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Closed-toe shoes are mandatory in a laboratory setting.[4] Disposable shoe covers should be considered when working with larger quantities or if there is a risk of spills. |
Experimental Protocols: Handling and Solution Preparation
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).
Preparation of Stock Solutions:
-
Preparation: Don all required PPE as outlined in the table above. Conduct all operations within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound solid.
-
Dissolving: In the chemical fume hood, add the appropriate solvent to the solid to achieve the desired stock concentration.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature, typically -20°C.
Operational and Disposal Plan
A clear workflow for handling and disposing of this compound and associated waste is essential for laboratory safety and environmental compliance.
Spill Management:
-
In case of a spill, immediately alert personnel in the vicinity.
-
Use a spill kit appropriate for chemical hazards to clean the affected area, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate solvent (e.g., 70% ethanol) or a validated cleaning agent.
Disposal:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., gloves, pipette tips, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of unused stock or working solutions as liquid hazardous waste in a designated, compatible, and leak-proof container.
-
Container Disposal: The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste. After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
-
Waste Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
